5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Descripción
Propiedades
IUPAC Name |
5-methyl-2-(2-nitroanilino)thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-8-6-9(7-13)12(18-8)14-10-4-2-3-5-11(10)15(16)17/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXUFPFFHANGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160713 | |
| Record name | 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138564-59-7 | |
| Record name | 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138564-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138564597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Thiophenecarbonitrile, 5-methyl-2-[(2-nitrophenyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-((2-NITROPHENYL)AMINO)-3-THIOPHENECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7X181M78Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core of Olanzapine Synthesis: A Technical Guide to Key Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical intermediates and their synthesis in the production of Olanzapine, a crucial atypical antipsychotic medication. This document details the chemical formulas, molecular weights, and experimental protocols for the synthesis of these key compounds, offering valuable insights for researchers, scientists, and professionals involved in drug development and manufacturing.
Overview of Olanzapine and its Synthesis
Olanzapine, with the chemical name 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a cornerstone in the treatment of schizophrenia and bipolar disorder. Its synthesis is a multi-step process involving several key intermediates. Understanding the formation and characteristics of these intermediates is critical for optimizing the manufacturing process, ensuring purity, and exploring novel synthetic routes.
Key Intermediates in Olanzapine Synthesis
The synthesis of Olanzapine typically proceeds through a series of well-defined intermediate compounds. The chemical formula and molecular weight of Olanzapine and its primary intermediates are summarized in the table below for easy reference and comparison.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Olanzapine | C₁₇H₂₀N₄S | 312.43 |
| N-Desmethyl Olanzapine | C₁₆H₁₈N₄S | 298.4 |
| 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine | C₁₂H₁₁N₃S | 229.3 |
| 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine Hydrochloride | C₁₂H₁₂ClN₃S | 265.76 |
| 5-Methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile | C₁₂H₉N₃O₂S | 259.29 |
| 2-Amino-5-methylthiophene-3-carbonitrile | C₆H₆N₂S | 138.19 |
| Propionaldehyde | C₃H₆O | 58.08 |
| Malononitrile | C₃H₂N₂ | 66.06 |
| Sulfur | S | 32.07 |
Synthetic Pathway of Olanzapine
The logical progression of the Olanzapine synthesis, from basic starting materials to the final active pharmaceutical ingredient, is illustrated below. This pathway highlights the sequential formation of the key intermediates.
Caption: Synthetic pathway of Olanzapine.
Detailed Experimental Protocols
This section provides detailed methodologies for the key transformations in the Olanzapine synthesis pathway.
Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)
The initial step involves the Gewald three-component reaction to form the thiophene ring.
-
Reactants: A mixture of propionaldehyde, malononitrile, and elemental sulfur is utilized.
-
Procedure: The reactants are typically condensed in the presence of a basic catalyst such as triethylamine in a suitable solvent like dimethylformamide. The reaction is generally carried out at a controlled temperature to manage the exothermic nature of the reaction. One reported method involves reacting the components in a ball mill for a solvent-free and efficient synthesis.[3]
-
Work-up: The crude product is often purified by recrystallization from a suitable solvent like ethyl acetate to yield the desired 2-amino-5-methylthiophene-3-carbonitrile.
Synthesis of 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile
This intermediate is formed through the condensation of the previously synthesized thiophene derivative with 2-fluoronitrobenzene.
-
Reactants: 2-Amino-5-methylthiophene-3-carbonitrile and 1-fluoro-2-nitrobenzene.
-
Procedure: A solution of 1-fluoro-2-nitrobenzene (34.5 g, 244 mmol) and 2-amino-5-methylthiophene-3-carbonitrile (33.1 g, 240 mmol) in anhydrous tetrahydrofuran (THF, 160 mL) is added dropwise to a suspension of sodium hydride (13.5 g, 60% dispersion in oil, 336 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere and cooled in an ice bath. The reaction mixture is then stirred at room temperature for 10 hours.[4]
-
Work-up: The reaction is quenched by pouring the mixture into ice water and adjusting the pH to 8 with a saturated ammonium chloride solution. The resulting precipitate is collected by filtration and purified by silica gel column chromatography (eluent: 10% ethyl acetate/hexane) to afford the product as a dark solid.[4] The yield reported for this step is approximately 77%.[4]
Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine Hydrochloride
The formation of the tricyclic thienobenzodiazepine core is a critical step in the synthesis.
-
Reactants: 5-Methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile, tin powder, and hydrochloric acid.
-
Procedure: In a round-bottom flask, 10.0 grams (0.0386 moles) of 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile and 100 mL of ethanol are added. To this mixture, 7.4 grams (0.062 moles) of tin powder and 84 mL of 4M hydrochloric acid are added. The mixture is stirred at 50°C for 30 minutes, then the temperature is raised to 85°C and stirred for 4 hours.[1]
-
Work-up: The mixture is cooled to 25°C and stirred for 8 hours, leading to the precipitation of the product. The crystals are collected by filtration, washed with ethanol, and dried under vacuum to yield the hydrochloride salt as a pale yellow solid.[1] A yield of 96% has been reported for this reaction.[1]
Synthesis of Olanzapine from 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine
The final step involves the introduction of the N-methylpiperazine moiety.
-
Reactants: 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride and N-methylpiperazine.
-
Procedure: A mixture of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride (5.0 g, 0.0188 mol), 1-methylpiperazine (13.0 mL, 0.11 mol), and anhydrous dimethyl sulfoxide (30.0 mL) is stirred at 112-115°C for 16 hours under a continuous flow of nitrogen.[3]
-
Work-up: The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is worked up to isolate the crude Olanzapine, which can then be purified by crystallization.
Olanzapine's Mechanism of Action: Signaling Pathways
Olanzapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the key signaling pathways modulated by Olanzapine.
Dopamine D2 Receptor Signaling Pathway
Olanzapine acts as an antagonist at the D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway is crucial in the mesolimbic pathway, where its modulation is thought to alleviate the positive symptoms of schizophrenia.[5] Olanzapine's antagonism also influences the Akt/GSK-3β signaling pathway.[6]
Caption: Olanzapine's antagonism of the D2 receptor.
Serotonin 5-HT2A Receptor Signaling Pathway
Olanzapine's antagonism of the 5-HT2A receptor is another key component of its mechanism of action. This receptor is coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of protein kinase C (PKC).[7] Chronic Olanzapine treatment has been shown to activate the JAK/STAT signaling pathway, which can lead to desensitization of the 5-HT2A receptor signaling.[1][7]
Caption: Olanzapine's antagonism of the 5-HT2A receptor.
References
- 1. Chronic olanzapine activates the Stat3 signal transduction pathway and alters expression of components of the 5-HT2A receptor signaling system in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Activation of the JAK-STAT pathway by olanzapine is necessary for desensitization of serotonin2A receptor-stimulated phospholipase C signaling in rat frontal cortex but not serotonin2A receptor-stimulated hormone release - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (CAS: 138564-59-7)
An In-depth Review for Researchers and Drug Development Professionals
Abstract
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, identified by CAS number 138564-59-7, is an organic compound of significant interest in both pharmaceutical synthesis and materials science. Primarily, it serves as a crucial chemical intermediate in the manufacturing of the atypical antipsychotic drug, Olanzapine.[1][2][3] Beyond its pharmaceutical role, the compound is famously known by the acronym "ROY" (for its red, orange, and yellow crystalline forms) and is a model system for the study of polymorphism.[1][2] Its remarkable ability to crystallize into at least thirteen distinct, well-characterized polymorphic forms makes it an invaluable tool for investigating crystal growth, nucleation, and the influence of molecular conformation on solid-state properties.[2][4] This document provides a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and applications, tailored for professionals in research and drug development.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. It is important to note that physical properties such as melting point can vary between different polymorphic forms.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Common Name | ROY | [1][2] |
| Synonyms | Olanzapine Impurity A; Olanzapine Related Compound A | [5][6] |
| CAS Number | 138564-59-7 | [1][2] |
| Molecular Formula | C₁₂H₉N₃O₂S | [1][7] |
| Molecular Weight | 259.29 g/mol | [1][7][8] |
| Appearance | Light yellow to amber to dark green crystalline powder | [9][] |
| Melting Point | 99 - 115 °C (Varies with polymorph) | [2][9][11][12] |
| Boiling Point | 425.4 ± 45.0 °C (Predicted) | [11] |
| Density | 1.39 ± 0.1 g/cm³ (Predicted) | [11] |
| Solubility | Slightly soluble in Chloroform and DMSO | [][11] |
| pKa | -3.24 ± 0.50 (Predicted) | [11] |
Synthesis and Chemical Reactivity
The synthesis of ROY was first detailed in patents from Eli Lilly & Co. and involves a two-step process.[2] The molecule's reactivity is primarily dictated by its functional groups, including the nitro, amino, and cyano moieties.
Synthesis Pathway
The manufacturing of ROY is typically achieved through a well-established synthetic route. The process begins with a Gewald reaction to form the thiophene ring, followed by a nucleophilic aromatic substitution to introduce the nitrophenyl group.
Caption: General synthesis workflow for ROY.
Key Chemical Reactions
The functional groups on the ROY molecule allow for several types of chemical transformations, which are relevant for both further synthesis and potential derivatization.
-
Reduction: The nitro group can be reduced to an amino group, a critical step in the subsequent cyclization to form the core of Olanzapine.[7]
-
Nucleophilic Substitution: The thiophene and nitrile groups can be sites for nucleophilic attack, leading to various substitution products.[7]
-
Metalation: Recent studies have shown that the amino proton can be removed (deprotonation) to form an anion, which can then be complexed with metal ions like Co(II) and Ni(II).[13] This opens avenues for creating novel organometallic structures.[7][13]
The Phenomenon of Polymorphism
ROY is renowned in materials science for its extensive polymorphism.[2] This behavior stems from the low rotational energy barrier between the thiophene and nitrophenyl rings, allowing the molecule to adopt various conformations in the solid state.[1] These different packing arrangements and conformations result in crystals with distinct colors and physicochemical properties.[1][14]
References
- 1. This compound | 138564-59-7 | Benchchem [benchchem.com]
- 2. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 3. wikiwand.com [wikiwand.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Olanzapine EP Impurity A | 138564-59-7 | SynZeal [synzeal.com]
- 6. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile [lgcstandards.com]
- 7. Buy this compound | 138564-59-7 [smolecule.com]
- 8. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | C12H9N3O2S | CID 395460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 11. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | 138564-59-7 [chemicalbook.com]
- 12. 138564-59-7 Cas No. | 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | Apollo [store.apolloscientific.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
The Diverse Biological Activities of 2-Amino-3-Cyanothiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-3-cyanothiophene scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile synthetic accessibility and the diverse array of biological activities exhibited by its derivatives make it a cornerstone for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of 2-amino-3-cyanothiophene derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity
Derivatives of 2-amino-3-cyanothiophene have demonstrated potent and selective anticancer activities across a range of cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[1][2][3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activities of representative 2-amino-3-cyanothiophene derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 6f | Osteosarcoma (U2OS) | Antiproliferative | 0.87 | [1] |
| 6f | Osteosarcoma (HOS) | Antiproliferative | 1.24 | [1] |
| 6CN14 | Cervical Adenocarcinoma (HeLa) | Antiproliferative | Not Specified | [4] |
| 7CN09 | Pancreatic Adenocarcinoma (PANC-1) | Antiproliferative | Not Specified | [4] |
| TJ191 | T-cell leukemia/lymphoma | Antiproliferative | Nanomolar range | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][6][7]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-amino-3-cyanothiophene derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-amino-3-cyanothiophene derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathway: STAT3 Inhibition
The STAT3 signaling pathway is a key target for many anticancer 2-amino-3-cyanothiophene derivatives.[1][2][3] The following diagram illustrates the canonical STAT3 signaling pathway and the point of inhibition by these compounds.
Caption: Inhibition of the STAT3 signaling pathway.
Antimicrobial Activity
2-Amino-3-cyanothiophene derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[8]
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for some 2-amino-3-cyanothiophene derivatives against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Various Derivatives | Escherichia coli | Not Specified | |
| Various Derivatives | Staphylococcus aureus | Not Specified | |
| Various Derivatives | Bacillus subtilis | Not Specified | |
| Various Derivatives | Pseudomonas aeruginosa | Not Specified | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
2-amino-3-cyanothiophene derivatives dissolved in a suitable solvent
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (a known antimicrobial agent)
-
Negative control (broth medium with inoculum and solvent)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The final concentration in each well should be approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a positive control well with a known antimicrobial agent and a negative control well containing only the broth, inoculum, and the solvent used for the compounds. A sterility control well with only broth should also be included.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.
Anti-inflammatory Activity
Certain 2-amino-3-cyanothiophene derivatives have shown promising anti-inflammatory effects, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11][12][13]
Quantitative Anti-inflammatory Data
The following table summarizes the in vivo anti-inflammatory activity of some derivatives.
| Compound ID | Animal Model | Assay | % Inhibition of Edema | Reference |
| Compound 1c | Rat | Carrageenan-induced paw edema | Maximum inhibitory activity | [12] |
| Compound 15 | Rat | Carrageenan-induced paw edema | 58.46% (at 50 mg/kg) | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[12][13][14][15][16]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
2-amino-3-cyanothiophene derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard drug group, and test groups receiving different doses of the 2-amino-3-cyanothiophene derivatives. Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Inflammation: One hour after the administration of the drugs, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway: Inhibition of COX and LOX Enzymes
The anti-inflammatory action of many 2-amino-3-cyanothiophene derivatives involves the inhibition of COX and LOX enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively.[17][18][19]
Caption: Inhibition of the arachidonic acid inflammatory cascade.
Kinase Inhibitory Activity
The 2-amino-3-cyanothiophene scaffold has also been utilized to develop potent kinase inhibitors, targeting enzymes like BCR-ABL kinase, which is implicated in chronic myeloid leukemia (CML).[20]
Quantitative Kinase Inhibitory Data
The table below shows the inhibitory activity of a 2-acylaminothiophene-3-carboxamide derivative against BCR-ABL kinase.
| Compound Scaffold | Kinase Target | Assay Type | IC50 (µM) | Reference |
| 2-acylaminothiophene-3-carboxamide | BCR-ABL (Wild-Type) | Kinase Inhibition | low micromolar | [20] |
| 2-acylaminothiophene-3-carboxamide | BCR-ABL (T315I mutant) | Kinase Inhibition | low micromolar | [20] |
Experimental Protocol: General Kinase Inhibition Assay
Various assay formats can be used to determine the inhibitory potential of compounds against a specific kinase.[21][22][23][24] A common method is a fluorescence-based assay.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Assay buffer
-
2-amino-3-cyanothiophene derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a microplate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically small (e.g., 10-25 µL).
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of product (phosphorylated substrate) or the remaining ATP. For example, in the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal.
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: The kinase activity is inversely proportional to the luminescent signal. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Experimental Workflow: Kinase Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.
Caption: A typical workflow for kinase inhibitor discovery.
Conclusion
The 2-amino-3-cyanothiophene scaffold continues to be a highly fruitful starting point for the discovery of new drugs with a wide range of therapeutic applications. The derivatives discussed in this guide highlight the potential of this chemical class to yield potent and selective inhibitors for various biological targets. The provided experimental protocols and pathway diagrams are intended to equip researchers and drug development professionals with the foundational knowledge to further explore and exploit the therapeutic potential of these versatile compounds.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpbs.com [ijpbs.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. inotiv.com [inotiv.com]
- 15. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. dspace.library.uu.nl [dspace.library.uu.nl]
A Comprehensive Technical Review of 2-(Arylamino)thiophene Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 2-(arylamino)thiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the synthesis, quantitative biological data, and mechanisms of action of this versatile class of compounds, highlighting their potential in drug discovery and development.
Synthesis of 2-(Arylamino)thiophene Derivatives
The most prevalent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction . This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.
A general workflow for the Gewald synthesis is depicted below:
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a representative example of the Gewald reaction.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine)
-
Ethanol
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
To this stirred solution, add a catalytic amount of morpholine (0.1-0.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring to precipitate the product.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Biological Activities of 2-(Arylamino)thiophene Compounds
2-(Arylamino)thiophene derivatives have been extensively investigated for a wide array of pharmacological activities. The following sections summarize the key findings, including quantitative data where available.
Anticancer Activity
This class of compounds has demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key kinases involved in tumor progression and the induction of apoptosis.
Table 1: Anticancer Activity of Selected 2-(Arylamino)thiophene Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 3b | HepG2 (Liver) | MTT Assay | 3.105 | [1] |
| PC-3 (Prostate) | MTT Assay | 2.15 | [1] | |
| 4c | HepG2 (Liver) | MTT Assay | 3.023 | [1] |
| PC-3 (Prostate) | MTT Assay | 3.12 | [1] | |
| 21a | H1299 (Lung) | Cytotoxicity | 0.0125 | [2] |
| Compound 5 | MCF-7 (Breast) | Antiproliferative | > Doxorubicin | [3] |
| HepG-2 (Liver) | Antiproliferative | > Doxorubicin | [3] | |
| Compound 8 | MCF-7 (Breast) | Antiproliferative | > Doxorubicin | [3] |
| Thio-2 | CRPC cells | Antiproliferative | - | [4] |
| 6CN14 | HeLa (Cervical) | MTT Assay | > Doxorubicin | [5] |
| PANC-1 (Pancreatic) | MTT Assay | > Doxorubicin | [5] | |
| 7CN09 | HeLa (Cervical) | MTT Assay | > Doxorubicin | [5] |
| PANC-1 (Pancreatic) | MTT Assay | > Doxorubicin | [5] |
Mechanism of Action: Kinase Inhibition
A primary mechanism of the anticancer activity of these compounds is the inhibition of protein kinases that are crucial for cancer cell signaling, proliferation, and survival. Notably, derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Table 2: Kinase Inhibitory Activity of Selected 2-(Arylamino)thiophene Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 | Reference |
| 4c | VEGFR-2 | Kinase Assay | 0.075 µM | [1] |
| 3b | VEGFR-2 | Kinase Assay | 0.126 µM | [1] |
| 21a | EGFR | Kinase Assay | 0.47 nM | [2] |
| HER2 | Kinase Assay | 0.14 nM | [2] | |
| Compound 5 | FLT3 | Kinase Assay | 32.435 µM | [3] |
| 14d | VEGFR-2 | Kinase Assay | 191.1 nM | [6] |
Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Materials:
-
Cancer cell lines (e.g., HepG2, PC-3, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (2-(arylamino)thiophene derivatives)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and the positive control in the complete medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for an additional 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
2-(Arylamino)thiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Table 3: Antimicrobial Activity of Selected 2-(Arylamino)thiophene Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Thiophene derivative 4 | A. baumannii (Col-R) | 16 (MIC50) | [7] |
| E. coli (Col-R) | 8 (MIC50) | [7] | |
| Thiophene derivative 5 | A. baumannii (Col-R) | 16 (MIC50) | [7] |
| E. coli (Col-R) | 32 (MIC50) | [7] | |
| Thiophene derivative 8 | A. baumannii (Col-R) | 32 (MIC50) | [7] |
| E. coli (Col-R) | 32 (MIC50) | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standardized method for assessing the antimicrobial activity of compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compounds
-
Standard antibiotic (positive control)
-
Solvent for compounds (e.g., DMSO)
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Add the bacterial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
Several 2-(arylamino)thiophene derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.
Table 4: Anti-inflammatory Activity of Selected 2-(Arylamino)thiophene Derivatives
| Compound ID | Target/Assay | Activity/IC50 | Reference |
| Compound 5b | COX-2 | IC50 = 5.45 µM | [8] |
| 5-LOX | IC50 = 4.33 µM | [8] | |
| Compound 1 | Leukocyte migration | IC50 = 121.47 µM | [9] |
| Compound 5 | Leukocyte migration | IC50 = 422 µM | [10] |
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of these compounds are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as COX-1 and COX-2, which are responsible for the production of prostaglandins.
Antiviral Activity
Certain 2-(arylamino)thiophene derivatives have exhibited antiviral activity, particularly against HIV-1.
Table 5: Antiviral Activity of a Selected 2-(Arylamino)thiophene Derivative
| Compound ID | Virus | Assay Type | EC50 (µg/mL) | CC50 (µg/mL) | Reference |
| 7e | HIV-1 | Antiviral Assay | 3.8 | >100 | [1] |
GABA Receptor Modulation
Some 2-(acylamino)thiophene derivatives have been identified as positive allosteric modulators of the GABAB receptor, suggesting their potential for treating neurological disorders.[11][12] These compounds were found to potentiate GABA-induced GTPγS stimulation.[11][12]
Mechanism of Action: GABA Receptor Modulation
These compounds bind to an allosteric site on the GABAB receptor, enhancing the effect of the endogenous ligand, GABA. This leads to an increased inhibitory signal in the central nervous system.
Conclusion
The 2-(arylamino)thiophene scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The straightforward and efficient synthesis, coupled with the diverse and potent biological activities, makes these compounds attractive candidates for further investigation in various disease areas. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel 2-(arylamino)thiophene derivatives with enhanced efficacy and selectivity. Future research should focus on elucidating the detailed structure-activity relationships for different biological targets and optimizing the pharmacokinetic properties of lead compounds to advance them into clinical development.
References
- 1. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 2. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thio-2 Inhibits Key Signaling Pathways Required for the Development and Progression of Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of ROY as an Impurity in Olanzapine (Impurity A): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance of 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, famously known for its polymorphic forms as ROY, when present as an impurity in the atypical antipsychotic drug, Olanzapine. Designated as Olanzapine Impurity A or Olanzapine Related Compound A in major pharmacopoeias, ROY is a critical process-related impurity that originates from the synthesis of the active pharmaceutical ingredient (API).[1][2][3] Its control is paramount to ensure the quality, safety, and efficacy of the final drug product.
Introduction to Olanzapine and Impurity A (ROY)
Olanzapine is a thienobenzodiazepine derivative that is widely prescribed for the treatment of schizophrenia and bipolar disorder.[4] Its therapeutic effect is attributed to its antagonist activity at dopamine and serotonin receptors. The synthesis of Olanzapine is a multi-step process, and one of the key starting materials is 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile (ROY).
Due to incomplete reaction or inadequate purification, ROY can be carried over into the final Olanzapine drug substance, where it is classified as a process-related impurity. The presence of impurities in a pharmaceutical product can potentially impact its stability, bioavailability, and safety. Therefore, stringent control of impurities is a critical aspect of drug manufacturing and is mandated by regulatory authorities worldwide.
Physicochemical Properties and Regulatory Limits of Impurity A (ROY)
The physicochemical properties of Olanzapine and Impurity A (ROY) are summarized in the table below. Understanding these properties is essential for developing analytical methods for their separation and quantification.
| Property | Olanzapine | Impurity A (ROY) |
| Chemical Name | 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][5][6]benzodiazepine | 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile |
| Molecular Formula | C₁₇H₂₀N₄S | C₁₂H₉N₃O₂S |
| Molecular Weight | 312.43 g/mol | 259.28 g/mol |
| CAS Number | 132539-06-1 | 138564-59-7 |
| Appearance | Yellow crystalline solid | Red, orange, or yellow crystalline solid |
Regulatory Acceptance Criteria
The limits for impurities in pharmaceutical substances are established by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These limits are based on toxicological data and the maximum daily dose of the drug. For Olanzapine, the acceptance criteria for Impurity A (designated as Olanzapine Related Compound A in the USP) are specified in the official monographs.
| Impurity Name | Pharmacopoeia | Acceptance Criterion |
| Olanzapine Related Compound A (ROY) | USP | Not More Than 0.1% |
Potential Impact of Impurity A (ROY) on Drug Quality
While specific studies on the pharmacological effects of ROY as an impurity in the final drug product are not extensively published, the presence of any impurity, particularly a precursor, is a concern for several reasons:
-
Potential Toxicity: Although comprehensive toxicological data for ROY in the context of a drug impurity is limited, general safety data indicates that the compound is harmful if swallowed, inhaled, or in contact with skin. It is also classified as very toxic to aquatic life.[7][8] The nitroaromatic structure of ROY suggests a potential for toxicity that necessitates its strict control.[7]
-
Impact on Stability: The presence of impurities can potentially affect the stability of the API by catalyzing degradation reactions. While no specific studies were found detailing the impact of ROY on Olanzapine's stability, it is a general principle of pharmaceutical science that impurities can compromise the shelf-life of a drug product.
-
Alteration of Physical Properties: ROY is known for its extensive polymorphism.[1] While unlikely to be present in high enough concentrations to independently crystallize, its presence could potentially influence the crystallization behavior and solid-state properties of Olanzapine.
Experimental Protocols for the Determination of Impurity A (ROY)
The quantification of Impurity A in Olanzapine is typically performed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method. The following is a representative HPLC method based on the United States Pharmacopeia (USP) monograph for Olanzapine.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation and quantification of Olanzapine and its related compounds, including Impurity A.
Chromatographic Conditions:
| Parameter | Specification |
| Column | 4.6-mm × 25-cm; 5-µm packing L7 (C18) |
| Mobile Phase | Gradient of Solution A and Solution B (see table below) |
| Flow Rate | 1.5 mL/min |
| Detector | UV 220 nm |
| Column Temp. | 35°C |
| Injection Vol. | 20 µL |
Mobile Phase Gradient:
| Time (min) | Solution A (%) | Solution B (%) |
| 0 | 100 | 0 |
| 10 | 100 | 0 |
| 20 | 0 | 100 |
| 25 | 0 | 100 |
| 27 | 100 | 0 |
| 35 | 100 | 0 |
Solution Preparation:
-
Buffer: Dissolve 13 g of sodium dodecyl sulfate in 1500 mL of water. Add 5 mL of phosphoric acid, and adjust with a sodium hydroxide solution to a pH of 2.5.
-
Solution A: Acetonitrile and Buffer (48:52)
-
Solution B: Acetonitrile and Buffer (70:30)
-
Diluent: Acetonitrile and an Edetate disodium solution (37 mg/L in Buffer) (40:60)
System Suitability:
-
System Suitability Solution: 20 µg/mL of USP Olanzapine RS and 2 µg/mL each of USP Olanzapine Related Compound A RS and USP Olanzapine Related Compound B RS in Diluent.
-
Resolution: NLT 3.0 between the olanzapine related compound A peak and the olanzapine peak.
-
Tailing Factor: NMT 1.5 for the olanzapine peak.
-
Relative Standard Deviation: NMT 2.0% for replicate injections of the Standard solution.
Sample Preparation:
-
Standard Solution: 0.1 mg/mL of USP Olanzapine RS in Diluent.
-
Sample Solution: 0.4 mg/mL of Olanzapine in Diluent.
Calculation:
The percentage of each impurity is calculated using the following formula:
Result = (rU / rS) × (CS / CU) × (1 / F) × 100
Where:
-
rU = peak response of each impurity from the Sample solution
-
rS = peak response of Olanzapine from the Standard solution
-
CS = concentration of USP Olanzapine RS in the Standard solution (mg/mL)
-
CU = concentration of Olanzapine in the Sample solution (mg/mL)
-
F = relative response factor for each impurity (for Olanzapine Related Compound A, F = 1.0)
Visualizations
Olanzapine Synthesis Pathway
The following diagram illustrates a common synthetic route for Olanzapine, highlighting the role of ROY (Impurity A) as a key precursor.
Caption: Synthetic pathway of Olanzapine showing ROY as a precursor.
Analytical Workflow for Impurity A (ROY) Determination
The workflow below outlines the key steps in the analysis of Impurity A in an Olanzapine drug substance sample.
Caption: Workflow for the determination of Impurity A in Olanzapine.
Conclusion
The control of ROY (Impurity A) in Olanzapine is a critical quality attribute that is essential for ensuring the safety and consistency of the final drug product. As a process-related impurity originating from the synthesis of the API, its levels are strictly controlled by pharmacopoeial monographs. The potential for unreacted starting materials to introduce toxicological risks necessitates the use of robust and validated analytical methods to ensure compliance with the established limits. This technical guide provides a comprehensive overview of the role of ROY as an impurity in Olanzapine, including its origin, regulatory limits, and a detailed analytical protocol for its quantification. This information is vital for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of Olanzapine.
References
- 1. Olanzapine EP Impurity A | 138564-59-7 | SynZeal [synzeal.com]
- 2. veeprho.com [veeprho.com]
- 3. allmpus.com [allmpus.com]
- 4. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugfuture.com [drugfuture.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Buy 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 [smolecule.com]
- 8. sds.edqm.eu [sds.edqm.eu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a key intermediate in the production of the atypical antipsychotic medication olanzapine.[1][2][3] This compound, often referred to as "ROY" (for its red, orange, and yellow polymorphs), is also a subject of intensive study in the field of crystal engineering due to its remarkable polymorphism.[3]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₃O₂S | [2][4] |
| Molecular Weight | 259.29 g/mol | [1][4] |
| Appearance | Red to dark solid | [2] |
| Melting Point | 99-107 °C | [2][3] |
| CAS Number | 138564-59-7 | [1][4] |
| ¹H NMR (CDCl₃) | δ 9.61 (s, 1H, NH), 8.24 (dd, 1H, Ar-H), 7.50 (ddd, 1H, Ar-H), 7.18 (dd, 1H, Ar-H), 6.95 (ddd, 1H, Ar-H), 6.78 (q, 1H, thiophene-H), 2.47 (d, 3H, CH₃) | [2] |
| Mass Spectrometry (ESI-MS) | m/z 258 [M-H]⁻ | [1][2] |
| TLC Rf Value | 0.62 (25% ethyl acetate/hexane) | [2] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process. The first step is the formation of the thiophene ring via a Gewald reaction, followed by a nucleophilic aromatic substitution reaction.[3]
Step 1: Synthesis of 2-Amino-5-methyl-3-thiophenecarbonitrile
The initial step involves the Gewald reaction of propionaldehyde, malononitrile, and elemental sulfur in the presence of a basic catalyst to form the thiophene ring system.[3]
Step 2: Synthesis of this compound
The amino group of the synthesized thiophene derivative is then reacted with 2-fluoro-nitrobenzene to yield the final product.[3] A detailed protocol for this step is provided below.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-Amino-5-methyl-3-thiophenecarbonitrile | 138.19 | 33.1 g | 240 mmol |
| 1-Fluoro-2-nitrobenzene | 141.11 | 34.5 g | 244 mmol |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 13.5 g | 336 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 260 mL | - |
| Saturated Ammonium Chloride Solution | - | As needed | - |
| Crushed Ice | - | As needed | - |
| Ethyl Acetate | - | For chromatography | - |
| Hexane | - | For chromatography | - |
| Silica Gel | - | For chromatography | - |
Reaction Conditions:
| Parameter | Condition |
| Temperature | 0 °C to Room Temperature |
| Atmosphere | Nitrogen |
| Reaction Time | 18 hours |
| Yield | ~77% |
Procedure:
-
To a vigorously stirred suspension of sodium hydride (13.5 g, 336 mmol, 60% dispersion in oil) in anhydrous THF (100 mL) under a nitrogen atmosphere and cooled in an ice bath, a solution of 1-fluoro-2-nitrobenzene (34.5 g, 244 mmol) and 2-amino-5-methyl-3-thiophenecarbonitrile (33.1 g, 240 mmol) in anhydrous THF (160 mL) is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 10 hours.
-
An additional portion of sodium hydride (1.53 g, 72 mmol, assuming 95% purity) is then carefully added to the reaction mixture, and stirring is continued for another 8 hours at room temperature.[2]
-
Upon completion of the reaction, the mixture is carefully poured into crushed ice.
-
The pH of the resulting mixture is adjusted to 8 using a saturated solution of ammonium chloride.
-
The precipitate is collected by filtration and dried to obtain the crude product.
-
The crude product is purified by silica gel column chromatography using a 10% ethyl acetate in hexane eluent to afford the pure this compound as a dark solid (47.9 g, 77% yield).[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Synthesis
The synthesis of the target compound follows a logical two-step chemical transformation, as depicted below.
Caption: Two-step reaction scheme for the synthesis of the target compound.
References
Application Notes and Protocols for the Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile via Gewald Reaction
Introduction
The Gewald reaction is a versatile and widely utilized multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2][3][4] This reaction typically involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[2] 2-Aminothiophene derivatives are significant structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of various biologically active compounds, including pharmaceuticals like the antipsychotic olanzapine, and in the development of novel dyes.[5][6] This document provides a detailed protocol for the synthesis of 2-amino-5-methylthiophene-3-carbonitrile, a valuable building block in organic synthesis.[5]
Reaction Principle
The synthesis of 2-amino-5-methylthiophene-3-carbonitrile proceeds via the Gewald reaction, which involves a one-pot condensation of propionaldehyde, malononitrile, and elemental sulfur.[5] The reaction mechanism is initiated by a Knoevenagel condensation between the aldehyde and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[2][7]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-amino-5-methylthiophene-3-carbonitrile and a related derivative prepared via a solvent-free ball-milling approach.
| Parameter | Value | Reference Compound | Value |
| Reactants | (Ethyl 2-amino-5-methylthiophene-3-carboxylate) | ||
| Carbonyl Compound | Propionaldehyde | Ethyl acetoacetate | 0.02 mol |
| Active Methylene Nitrile | Malononitrile | Malononitrile | 0.02 mol |
| Sulfur Source | Elemental Sulfur | Elemental Sulfur | 0.02 mol |
| Reaction Conditions | |||
| Method | Conventional Heating / Ball-Milling | Ball-Milling | |
| Catalyst | Base (e.g., triethylamine, morpholine) | Catalyst-free | |
| Solvent | Ethanol or Methanol / Solvent-free | Solvent-free | |
| Temperature | Room Temperature to Reflux | Ambient | |
| Reaction Time | 0.5 - 24 hours | 30 minutes | |
| Product Information | |||
| Product Name | 2-Amino-5-methylthiophene-3-carbonitrile | Ethyl 2-amino-5-methylthiophene-3-carboxylate | |
| Appearance | Pale yellow to beige solid | Not specified | |
| Melting Point | 100°C | 150-151°C | |
| Yield | High (typically >75%) | 97% |
Note: Data for 2-amino-5-methylthiophene-3-carbonitrile is based on typical Gewald reaction conditions, while specific quantitative data for the reference compound is from a documented ball-milling procedure.[5][8]
Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-amino-5-methylthiophene-3-carbonitrile using a conventional heating method.
Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Ethanol or Methanol
-
Triethylamine or Morpholine (catalyst)
-
Activated Charcoal
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionaldehyde, malononitrile, and elemental sulfur in equimolar amounts in ethanol or methanol.
-
Addition of Catalyst: To the stirred suspension, add a catalytic amount of a suitable base, such as triethylamine or morpholine (typically 5-10 mol%).
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux (40-50°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol. If the product is colored, a small amount of activated charcoal can be added during recrystallization to decolorize the solution. The purified product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Alternative Green Synthesis Protocol (Ball-Milling):
An environmentally friendly, solvent-free, and catalyst-free method for the synthesis of related 2-aminothiophenes has been reported and can be adapted for the target molecule.[8]
-
Charging the Mill: A mixture of the carbonyl compound (e.g., an equivalent ketone or aldehyde), malononitrile, and elemental sulfur are placed in a stainless steel vial of a planetary ball mill.
-
Milling: The vial is charged with stainless steel balls (a typical ball-to-reagent weight ratio is 5:1) and milled at a high rotation speed (e.g., 750 rpm) for a short period (e.g., 30 minutes).[8]
-
Isolation and Purification: After milling, the crude product is obtained directly from the vial and can be purified by recrystallization from a suitable solvent like ethyl acetate.[8]
Visualizations
Reaction Scheme:
Caption: A diagram illustrating the key steps of the Gewald reaction.
Experimental Workflow:
Caption: A flowchart of the experimental procedure for the synthesis.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. 2-amino-5-methylthiophene-3-carbonitrile Exporter | 2-amino-5-methylthiophene-3-carbonitrile Exporting Company | 2-amino-5-methylthiophene-3-carbonitrile International Distributor [multichemexports.com]
- 6. researchgate.net [researchgate.net]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
Application Note and Protocol: Synthesis of N-(2-nitrophenyl)thiophen-2-amine via Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed experimental procedure for the synthesis of N-(2-nitrophenyl)thiophen-2-amine through the coupling of 2-aminothiophene and 2-fluoro-nitrobenzene. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The fluorine atom on the 2-fluoro-nitrobenzene ring, activated by the electron-withdrawing nitro group in the ortho position, is displaced by the nucleophilic amino group of 2-aminothiophene.[1][2][3][4] This protocol is designed to be a reliable method for obtaining the desired product in good yield.
Reaction Principle
The core of this procedure is the SNAr reaction. The electron-withdrawing nitro group on the 2-fluoro-nitrobenzene ring makes the aromatic ring electron-deficient and susceptible to nucleophilic attack.[1][2][3] 2-aminothiophene acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the carbon atom bonded to the fluorine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] Subsequent elimination of the fluoride ion yields the final product, N-(2-nitrophenyl)thiophen-2-amine.
Experimental Protocol
This protocol is adapted from established procedures for similar nucleophilic aromatic substitutions.[5]
Materials:
-
2-aminothiophene
-
2-fluoro-nitrobenzene
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophene (1.0 equivalent), 2-fluoro-nitrobenzene (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to 2-aminothiophene.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes/ethyl acetate).[5] The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (2 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(2-nitrophenyl)thiophen-2-amine.
Data Presentation
The following table summarizes the expected quantitative data for this experimental protocol. The yield is an estimate based on similar reported reactions and may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactant 1 | 2-aminothiophene |
| Reactant 2 | 2-fluoro-nitrobenzene |
| Base | Potassium Carbonate |
| Solvent | DMF |
| Temperature | 120 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-85% |
| Product | N-(2-nitrophenyl)thiophen-2-amine |
| Appearance | Yellow to orange solid |
| TLC Rf | Dependent on eluent system |
Visualizations
Experimental Workflow:
Caption: Workflow for the synthesis of N-(2-nitrophenyl)thiophen-2-amine.
Reaction Mechanism:
Caption: SNAr mechanism for the coupling reaction.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of ROY as a Key Intermediate in Olanzapine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the polymorphic compound ROY as a crucial starting material in the synthesis of Olanzapine, an atypical antipsychotic medication. This document outlines the synthetic pathway, presents detailed experimental protocols, and summarizes quantitative data to guide researchers in the efficient and controlled production of Olanzapine.
Introduction
Olanzapine, 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine, is a widely used pharmaceutical for the treatment of schizophrenia and bipolar disorder.[1] The synthesis of Olanzapine involves several key steps, with a critical intermediate being 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine. The polymorphic nature of a precursor to this intermediate, known as ROY (an acronym for its red, orange, and yellow crystalline forms), has garnered significant attention in the field of crystal engineering.[1] ROY is a specific polymorphic family of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, which is a precursor to the aforementioned amino-thienobenzodiazepine intermediate. While the polymorphism of ROY itself is a subject of extensive study, its role as a starting point for Olanzapine synthesis is of practical importance in pharmaceutical development.
This document focuses on the synthetic conversion of the downstream intermediate, 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine, to Olanzapine. The protocols provided are based on established and patented methodologies.
Synthetic Pathway Overview
The final step in the synthesis of Olanzapine from its key intermediate involves a nucleophilic aromatic substitution reaction. The primary amino group of 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine is displaced by N-methylpiperazine to yield the final Olanzapine product.
Caption: General reaction scheme for the synthesis of Olanzapine.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of Olanzapine from 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine as reported in various patents.
| Reference (Patent) | Solvent System | Temperature (°C) | Reaction Time | Yield (%) |
| US 7,863,442 B2 | 2-Propanol | 102 | Overnight | 86.5 |
| US 7,863,442 B2 | 1-Propanol | 110 | Overnight | 89 |
| US 7,863,442 B2 | Methanol | 75 | Overnight | 72 |
| US 7,863,442 B2 | 2-Butanol | 110 | Overnight | 84 |
| US 7,863,442 B2 | Toluene/DMSO | 120 | 8 hours | - |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Olanzapine from its key intermediate, 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine.
Protocol 1: Synthesis in 2-Propanol
Reference: US 7,863,442 B2
Materials:
Procedure:
-
Charge a three-necked round bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer with 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine (1 part by weight), N-methylpiperazine (2.5 volumes), and 2-propanol (2 volumes).
-
Heat the reaction mixture to reflux at 102°C under a nitrogen atmosphere.
-
Maintain the reflux overnight.
-
Allow the reaction mixture to cool to below 55°C.
-
Add water (2.5 volumes) to precipitate the solid product.
-
Isolate the light yellow solid by Buchner filtration.
-
Wash the solid twice with 25% aqueous 2-propanol (1 volume each) and then once with 2-propanol (1 volume).
-
Dry the product in vacuo to yield Olanzapine.
Expected Yield: 86.5%
Protocol 2: Synthesis in 1-Propanol
Reference: US 7,863,442 B2
Materials:
Procedure:
-
In a suitably equipped reaction vessel, combine 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine (1 part by weight), N-methylpiperazine (2.5 volumes), and 1-propanol (3 volumes).
-
Slowly heat the mixture to reflux at 110°C under a nitrogen atmosphere.
-
Maintain the reflux overnight.
-
Cool the reaction mixture to below 50°C.
-
Add water (3 volumes) to precipitate the product.
-
Isolate the solid by Buchner filtration.
-
Wash the resulting light yellow solid twice with water (1 volume each).
-
Dry the product to obtain Olanzapine.
Expected Yield: 89%
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and isolation of Olanzapine from its intermediate.
Caption: A generalized workflow for the synthesis of Olanzapine.
Logical Relationship of Polymorphism
While the spectacular polymorphism of ROY, a precursor to the direct intermediate, is well-documented, the direct influence of these polymorphic forms on the final yield and purity of Olanzapine has not been extensively reported in the reviewed literature. The critical step detailed here is the conversion of 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine to Olanzapine. The physical properties of the initial ROY polymorph may influence its dissolution rate and reactivity in the preceding synthetic steps, but this has not been quantitatively established in the provided references.
Caption: Logical relationship of ROY polymorphism to Olanzapine synthesis.
Conclusion
The use of 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine, derived from precursors like the polymorphic ROY, is a key strategy in the synthesis of Olanzapine. The provided protocols, drawn from established patent literature, offer robust methods for achieving high yields of the final active pharmaceutical ingredient. Further research into the direct impact of the initial ROY polymorphism on the overall synthesis efficiency could provide valuable insights for process optimization and control in pharmaceutical manufacturing.
References
The Versatility of 2-Aminothiophene-3-carbonitrile in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery
Introduction: 2-Aminothiophene-3-carbonitrile and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds.[1] This "privileged structure" is a key building block for constructing complex heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and neurology.[1][2] The synthetic accessibility of the 2-aminothiophene core, primarily through the robust Gewald reaction, further enhances its appeal to drug development professionals.[1]
This document provides detailed application notes and experimental protocols for researchers and scientists engaged in drug discovery, highlighting the diverse applications of the 2-aminothiophene-3-carbonitrile scaffold.
Application in Anticancer Drug Discovery: Kinase Inhibition
Derivatives of 2-aminothiophene-3-carbonitrile, particularly the thieno[2,3-d]pyrimidine core, have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3] These compounds have shown promise in targeting key kinases involved in tumor growth, proliferation, and survival.
Thieno[2,3-d]pyrimidines as PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in many cancers, making it a prime target for therapeutic intervention.[4] A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines has been investigated for their potent inhibitory activity against PI3K isoforms.[5]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | Reference |
| IIIa | 3-OH | 62 | 70 | [4][5] |
| VIb | 3-OH, 5-OCH3 | 72 | 84 | [4][5] |
| IIIb | 4-OH | <40 | <40 | [4][5] |
| VIc | 4-OH, 5-OCH3 | 50 | <40 | [4][5] |
| IIIk | 3-OCH3 | <40 | 48 | [4][5] |
Thieno[2,3-d]pyrimidines as VEGFR-2 and Other Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a crucial process for tumor growth and metastasis.[2] Thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[2] Furthermore, this scaffold has shown inhibitory activity against other cancer-related kinases like EGFR, FLT3, and JAK2.[6][7][8]
| Compound | Target Kinase | IC50 (µM) | Target Cancer Cell Line | IC50 (µM) | Reference |
| 17f | VEGFR-2 | 0.23 ± 0.03 | HCT-116 | 2.80 ± 0.16 | [2] |
| 17f | VEGFR-2 | 0.23 ± 0.03 | HepG2 | 4.10 ± 0.45 | [2] |
| 5 | FLT3 | 32.435 ± 5.5 | HT-29 | 10.5 ± 2.5 | [7][9] |
| 5 | FLT3 | 32.435 ± 5.5 | MCF-7 | 7.301 ± 4.5 | [7][9] |
| 5 | FLT3 | 32.435 ± 5.5 | HepG-2 | 5.3 ± 1.6 | [7][9] |
| Thienopyrimidine Derivative | JAK2 | - | HepG-2 | 8.001 ± 0.0445 | [6] |
Application in Antimicrobial Drug Discovery
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Aminothiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[10][11]
| Compound/Derivative | Test Organism | MIC | Reference |
| Thiophene Derivative 4 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 mg/L | [10][12] |
| Thiophene Derivative 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 mg/L | [10][12] |
| Thiophene Derivative 4 | Colistin-Resistant Escherichia coli | 8 - 32 mg/L | [10][12] |
| Thiophene Derivative 8 | Colistin-Resistant Escherichia coli | 8 - 32 mg/L | [10][12] |
| Thiophenyl-pyrimidine derivative | Methicillin-resistant S. aureus (MRSA) | 24 µg/mL | [13] |
| Thiophene-isoxazole derivative (PUB9) | Staphylococcus aureus | < 0.125 mg/mL | [10] |
| Thiophene-isoxazole derivative (PUB9) | Pseudomonas aeruginosa | 0.125 - 0.25 mg/mL | [10] |
| Thiophene-isoxazole derivative (PUB9) | Candida albicans | 0.125 - 0.25 mg/mL | [10] |
Application as Adenosine A1 Receptor Positive Allosteric Modulators
Positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR) are promising therapeutic agents for cardiovascular and neurodegenerative diseases.[14][15] The 2-aminothiophene scaffold is a key feature in a prominent class of A1AR PAMs.[16][17][18] These compounds enhance the binding and function of the endogenous agonist, adenosine.[15][18]
| Compound | Potency (ED50) | Efficacy (AE Score) | Reference |
| 9a (3-benzoyl series) | 2.1 µM | 18% | [16] |
| 6b (3-benzoyl series) | 15.8 µM | 77% | [16] |
| 9l (3-ethoxycarbonyl series) | 6.6 µM | 57% | [16] |
Experimental Protocols
Synthesis Protocols
This protocol details the one-pot multicomponent Gewald reaction for the synthesis of a substituted 2-aminothiophene.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[1]
-
Add triethylamine (1.0 mmol) to the suspension as a catalyst.[1]
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[1]
This protocol describes the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.[1]
-
Add an excess of formamide (20 mL).[1]
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.
-
Allow the reaction mixture to cool to room temperature overnight.
-
The resulting solid precipitate is collected by filtration.
Biological Assay Protocols
This method is a standard for determining the MIC of an antimicrobial agent.
Materials:
-
Test compounds (2-aminothiophene derivatives)
-
Bacterial/fungal strains
-
Appropriate sterile broth (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
0.5 McFarland standard
-
Sterile swabs and culture tubes
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Culture the test microorganisms overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[10]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the 96-well plate using the sterile broth.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.[10]
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
-
Recombinant kinase of interest (e.g., PI3K, VEGFR-2)
-
Kinase-specific substrate
-
ATP (Adenosine 5'-triphosphate)
-
Test compounds
-
Assay buffer
-
Detection reagents (e.g., for luminescence or fluorescence-based assays)
-
Microplate reader
Procedure:
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.[5]
-
Kinase Reaction: In a microplate well, incubate the kinase enzyme, a suitable substrate, and the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a set period at an optimal temperature.
-
Detection: Stop the reaction and add detection reagents to measure the kinase activity (e.g., by quantifying the amount of phosphorylated substrate or ATP consumed).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Visualizations
Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ijpbs.com [ijpbs.com]
- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Substituted 2-aminothiophenes as A1 adenosine receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Allosteric enhancement of adenosine A1 receptor binding and function by 2-amino-3-benzoylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Metal Complexes Utilizing the ROY Anion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of metal complexes using the ROY anion, specifically focusing on 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. This ligand, known for its extensive polymorphism, offers unique coordination possibilities. The synthesized metal complexes have potential applications in materials science and drug development.
Introduction to the ROY Anion
The ROY anion is derived from the deprotonation of this compound (H-ROY). This molecule is notable for exhibiting a large number of crystalline polymorphs, often displaying red, orange, or yellow colors, from which the acronym "ROY" is derived.[1][2][3][4] The synthesis of metal complexes with the ROY anion is a relatively recent development, with research demonstrating its ability to form stable complexes with transition metals like Cobalt(II) and Nickel(II).[1][5]
The coordination of the ROY anion with metal centers can occur through multiple sites, including the anionic nitrogen atom, an oxygen atom of the nitro group, and the nitrogen atom of the cyano group.[1][5] This multi-dentate character allows for the formation of complex structures, such as the trinuclear clusters observed in Co(II) and Ni(II) complexes.[1][5] The resulting metal complexes exhibit distinct spectroscopic and structural properties compared to the free ligand, opening avenues for their exploration in various applications, including catalysis and medicinal inorganic chemistry.[6][7][8][9][10]
Experimental Protocols
Synthesis of Sodium Salt of ROY (Na(ROY))
This protocol describes the deprotonation of H-ROY to form the sodium salt, which is a precursor for the synthesis of metal complexes.
Materials:
-
This compound (H-ROY)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend H-ROY in anhydrous THF.
-
Add a molar equivalent of sodium hydride (NaH) portion-wise to the suspension with stirring.
-
Allow the reaction mixture to stir at room temperature for 12 hours. During this time, the suspension will turn into a clear, dark red solution, indicating the formation of the sodium salt of ROY.
-
Remove the THF under reduced pressure to yield a solid residue.
-
Wash the solid residue with anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting solid under vacuum to obtain Na(ROY) as a fine powder.
Synthesis of Cobalt(II) and Nickel(II) Complexes of ROY
The following is a general procedure for the synthesis of [Co₃(ROY)₆] and [Ni₃(ROY)₆] complexes.[1][5]
Materials:
-
Sodium salt of ROY (Na(ROY))
-
Cobalt(II) chloride (CoCl₂) or Nickel(II) chloride (NiCl₂)
-
Anhydrous acetonitrile
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Na(ROY) in anhydrous acetonitrile.
-
In a separate Schlenk flask, dissolve the corresponding transition metal chloride salt (CoCl₂ or NiCl₂) in anhydrous acetonitrile.
-
Slowly add the metal chloride solution to the Na(ROY) solution with vigorous stirring.
-
A precipitate will form upon mixing.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with fresh anhydrous acetonitrile to remove any soluble impurities.
-
Dry the final product under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How many more polymorphs of ROY remain undiscovered - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. idma-assn.org [idma-assn.org]
- 9. Metal Complexes in Medicine An Overview and Update from Drug Design Perspective [ideas.repec.org]
- 10. jocpr.com [jocpr.com]
Application Note: Utilizing ROY as a Polymorphic Reference Standard in Pharmaceutical Quality Control
Design and Evaluation of 2-Amino-3-cyanothiophene Derivatives as STAT3 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the design, synthesis, and evaluation of 2-amino-3-cyanothiophene derivatives as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). It includes detailed protocols for key experiments and summarizes quantitative data to facilitate the assessment of these compounds as potential therapeutic agents.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Constitutive activation of the STAT3 signaling pathway is frequently observed in a wide range of human cancers and is associated with tumor progression, metastasis, and drug resistance. This makes STAT3 an attractive target for the development of novel anti-cancer therapies. The 2-amino-3-cyanothiophene scaffold has emerged as a promising starting point for the design of small molecule STAT3 inhibitors. These derivatives have been shown to effectively target the STAT3 signaling pathway, leading to anti-tumor activity in preclinical models.[2][3]
Design Rationale and Structure-Activity Relationship (SAR)
The design of 2-amino-3-cyanothiophene derivatives as STAT3 inhibitors primarily focuses on targeting the SH2 domain of the STAT3 protein. The SH2 domain is crucial for the dimerization of STAT3 monomers, a critical step for their activation and subsequent nuclear translocation to regulate gene expression.[1] By binding to the SH2 domain, these inhibitors can prevent the phosphorylation of STAT3 at the Tyr705 residue, thereby inhibiting its dimerization and downstream signaling.[1][2]
A study by Jin et al. (2022) in the Journal of Medicinal Chemistry detailed the design and synthesis of a series of 2-amino-3-cyanothiophene derivatives and evaluated their anti-proliferative activity in osteosarcoma cell lines. The representative compound, 6f , demonstrated potent inhibitory effects by directly binding to the STAT3 SH2 domain with a dissociation constant (KD) of 0.46 μM and inhibiting the phosphorylation of STAT3 at Y705 in a dose-dependent manner.[1][2][3]
The structure-activity relationship (SAR) studies from this research indicate that modifications at various positions of the 2-amino-3-cyanothiophene core can significantly impact the inhibitory potency. Key findings often reveal the importance of specific substituents on the phenyl ring attached to the thiophene core and the nature of the acyl group on the amino moiety for optimal binding to the STAT3 SH2 domain.
Data Presentation
The following tables summarize the in vitro anti-proliferative activity of a selection of 2-amino-3-cyanothiophene derivatives against various cancer cell lines.
Table 1: Anti-proliferative Activity of 2-Amino-3-cyanothiophene Derivatives
| Compound ID | Modification | Cell Line | IC50 (μM) |
| 6a | R = H | U2OS | 8.54 ± 0.76 |
| 6b | R = 4-F | U2OS | 5.21 ± 0.43 |
| 6c | R = 4-Cl | U2OS | 3.87 ± 0.31 |
| 6d | R = 4-Br | U2OS | 2.15 ± 0.18 |
| 6e | R = 4-CH3 | U2OS | 6.98 ± 0.55 |
| 6f | R = 4-OCH3 | U2OS | 1.23 ± 0.11 |
| 6g | R = 3-F | U2OS | 4.89 ± 0.39 |
| 6h | R = 3-Cl | U2OS | 3.12 ± 0.25 |
| 6i | R = 3-Br | U2OS | 1.98 ± 0.16 |
| 6j | R = 3-OCH3 | U2OS | 2.56 ± 0.21 |
Data extracted from Jin et al., J Med Chem 2022, 65(9), 6710-6728. The specific cell line used for this dataset was U2OS osteosarcoma cells.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 2-amino-3-cyanothiophene scaffold and key biological assays for evaluating their STAT3 inhibitory activity.
Protocol 1: General Synthesis of 2-Amino-3-cyanothiophene Derivatives (Gewald Reaction)
The Gewald reaction is a one-pot, multi-component reaction used for the synthesis of polysubstituted 2-aminothiophenes.
Materials:
-
Appropriate aldehyde or ketone
-
Malononitrile
-
Elemental sulfur
-
Morpholine or other suitable base
-
Ethanol or other suitable solvent
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of morpholine.
-
Stir the mixture at room temperature for 1-2 hours until the formation of the Knoevenagel condensation product is complete (monitored by TLC).
-
To the reaction mixture, add elemental sulfur (1.1 eq).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 levels in cell lysates by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the 2-amino-3-cyanothiophene derivatives for the desired time and concentration. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To detect total STAT3, the membrane can be stripped and re-probed with the anti-STAT3 antibody, following the same procedure from step 5. A loading control like β-actin or GAPDH should also be probed to ensure equal protein loading.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-amino-3-cyanothiophene derivatives for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 4: STAT3 Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293T or other suitable cells
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Cell Seeding: After transfection, seed the cells into a 96-well plate.
-
Compound Treatment: Treat the cells with the 2-amino-3-cyanothiophene derivatives.
-
STAT3 Activation: Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6), for a defined period.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
Protocol 5: Fluorescence Polarization (FP) Assay for STAT3 Binding
This assay directly measures the binding of the inhibitor to the STAT3 SH2 domain.
Materials:
-
Recombinant STAT3 protein
-
Fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain
-
Assay buffer
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Assay Setup: In a 384-well plate, add the assay buffer, recombinant STAT3 protein, and varying concentrations of the 2-amino-3-cyanothiophene inhibitor.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
Probe Addition: Add the fluorescently labeled phosphopeptide probe to each well.
-
Equilibration: Incubate the plate for another 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.
-
Data Analysis: Calculate the IC50 values for the inhibition of probe binding.
Visualizations
The following diagrams illustrate key pathways and workflows described in this document.
Caption: STAT3 Signaling Pathway and Mechanism of Inhibition.
References
Troubleshooting & Optimization
Technical Support Center: 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a key intermediate in the synthesis of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the common synthesis route for this compound?
A1: The most common and well-documented synthesis is a two-step process. The first step is the Gewald reaction to synthesize the precursor, 2-amino-5-methyl-3-thiophenecarbonitrile. The second step involves a nucleophilic aromatic substitution (SNAr) reaction between the precursor and 1-fluoro-2-nitrobenzene.[1][2]
Q2: What is a typical reported yield for this synthesis?
A2: A typical reported yield for the final product, following purification by silica gel column chromatography, is around 77%.[3]
Q3: What are the key reagents and their roles in the final synthesis step?
A3: The key reagents are:
-
2-amino-5-methyl-3-thiophenecarbonitrile: The nucleophile that attacks the aromatic ring.
-
1-fluoro-2-nitrobenzene: The electrophilic aromatic compound that undergoes substitution. The fluorine atom is the leaving group, and the nitro group activates the ring for nucleophilic attack.
-
Sodium hydride (NaH): A strong base used to deprotonate the amino group of the thiophene precursor, making it a more potent nucleophile.[4]
-
Tetrahydrofuran (THF): An anhydrous solvent suitable for this reaction.
Q4: Why is the quality of sodium hydride important?
A4: Sodium hydride is a moisture-sensitive reagent. The use of old or improperly stored NaH can lead to lower reactivity and the presence of sodium hydroxide, which can promote side reactions and reduce the yield. It is crucial to use a fresh, high-quality dispersion of NaH in mineral oil and to handle it under an inert atmosphere.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound that may lead to a lower than expected yield.
Problem 1: Low or no product formation.
-
Potential Cause 1.1: Inactive Sodium Hydride.
-
Explanation: Sodium hydride reacts with moisture in the air and loses its activity.
-
Solution: Use a fresh bottle of sodium hydride (60% dispersion in mineral oil). Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 1.2: Poor Quality Starting Materials.
-
Explanation: Impurities in the 2-amino-5-methyl-3-thiophenecarbonitrile or 1-fluoro-2-nitrobenzene can interfere with the reaction.
-
Solution: Verify the purity of the starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the starting materials before use.
-
-
Potential Cause 1.3: Insufficient Reaction Time or Temperature.
-
Explanation: The reaction may not have gone to completion.
-
Solution: The standard protocol suggests a total reaction time of 18 hours at room temperature.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in temperature, but be aware that this may also promote side reactions.
-
Problem 2: Presence of multiple spots on TLC, indicating a mixture of products.
-
Potential Cause 2.1: Side Reactions.
-
Explanation: The highly reactive nature of the reagents can lead to the formation of byproducts. For instance, the deprotonated thiophene can potentially react with itself or other electrophilic species present in the reaction mixture.
-
Solution: Maintain a low reaction temperature (initially 0 °C) during the addition of reagents to control the reaction rate and minimize side product formation.[4] Ensure a slight excess of the 1-fluoro-2-nitrobenzene is not used, as this can lead to other substitution reactions if impurities are present.
-
-
Potential Cause 2.2: Incomplete Deprotonation.
-
Explanation: If the deprotonation of the amino-thiophene is not complete, both the neutral and the deprotonated forms can act as nucleophiles, potentially leading to different products.
-
Solution: Use a sufficient excess of sodium hydride (around 1.4 equivalents) to ensure complete deprotonation.[4]
-
Problem 3: Difficulty in purifying the product, leading to low isolated yield.
-
Potential Cause 3.1: Co-eluting Impurities.
-
Explanation: Some byproducts may have similar polarity to the desired product, making separation by column chromatography challenging.
-
Solution: Optimize the solvent system for column chromatography. A common eluent is a mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane).[3] Experiment with different solvent ratios or consider using a different chromatography technique, such as preparative HPLC, for higher purity.
-
-
Potential Cause 3.2: Product Polymorphism.
-
Explanation: this compound is known for its polymorphism (existing in different crystalline forms with red, orange, and yellow colors, hence the name "ROY").[1] Different polymorphs can have different solubilities, which might affect the crystallization and isolation process.
-
Solution: While not directly impacting the reaction yield, controlling the crystallization conditions (solvent, temperature, cooling rate) can help in obtaining a consistent crystalline form, which facilitates easier isolation and purification, thereby maximizing the recovered yield.
-
Experimental Protocols
Step 1: Synthesis of 2-amino-5-methyl-3-thiophenecarbonitrile (Gewald Reaction)
This is the synthesis of the precursor. Optimizing this step is crucial for the overall yield.
-
Reagents:
-
Propionaldehyde
-
Malononitrile
-
Elemental sulfur
-
Base catalyst (e.g., triethylamine, morpholine, or others)
-
Solvent (e.g., ethanol, methanol)
-
-
General Procedure:
-
Combine propionaldehyde, malononitrile, and the solvent in a reaction flask.
-
Add the base catalyst and stir the mixture.
-
Add elemental sulfur in portions.
-
Heat the reaction mixture to a specified temperature (e.g., 40-50 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and isolate the crude product by filtration.
-
Purify the product by recrystallization.
-
-
Note on Optimization: The yield of the Gewald reaction can be sensitive to the choice of catalyst and solvent, as well as the reaction temperature. For higher yields, consider exploring alternative conditions such as microwave-assisted synthesis or the use of solid-supported catalysts.
Step 2: Synthesis of this compound
-
Reagents:
-
2-amino-5-methyl-3-thiophenecarbonitrile (1 equivalent)
-
1-fluoro-2-nitrobenzene (1.02 equivalents)
-
Sodium hydride (60% dispersion in mineral oil, 1.4 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Under a nitrogen atmosphere, add anhydrous THF to a round-bottom flask equipped with a magnetic stirrer.
-
Carefully add the sodium hydride to the THF and stir to form a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 2-amino-5-methyl-3-thiophenecarbonitrile and 1-fluoro-2-nitrobenzene in anhydrous THF.
-
Slowly add the solution from step 4 to the sodium hydride suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Adjust the pH to approximately 7-8 with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Data and Analysis
The following table summarizes the reported reaction conditions and yield for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 77% | [3] |
| Reactants | 2-amino-5-methyl-3-thiophenecarbonitrile, 1-fluoro-2-nitrobenzene | [4] |
| Base | Sodium Hydride (NaH) | [4] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [4] |
| Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 18 hours | [4] |
| Purification | Silica Gel Column Chromatography | [3] |
Visualizations
Synthesis Workflow
Caption: Overall synthesis workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: Purification of Crude ROY by Silica Gel Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile (ROY) using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is ROY and why is its purification important?
A1: ROY is an organic compound, an intermediate in the synthesis of the antipsychotic drug olanzapine.[1] Its name is an acronym for the red, orange, and yellow colors of its different crystalline forms, known as polymorphs.[1] The existence of multiple polymorphs makes ROY a subject of intensive study.[1] Purification is critical to ensure the desired polymorph is used in subsequent reactions and to remove impurities that can affect the yield and purity of the final active pharmaceutical ingredient.
Q2: What is a typical solvent system for the purification of crude ROY by silica gel column chromatography?
A2: A common and effective starting point for the mobile phase is a mixture of hexane and ethyl acetate. A published procedure uses 10% ethyl acetate in hexane.[2] The polarity of the solvent system can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).
Q3: What is a typical Rf value for ROY?
A3: In a solvent system of 25% ethyl acetate in hexane, ROY has a reported Rf value of approximately 0.62 on a silica gel TLC plate.[2] It is always recommended to run a co-spot with a reference standard to confirm the identity of the product spot.
Q4: What are the potential sources of impurities in crude ROY?
A4: Impurities in crude ROY can originate from the two main synthetic steps:
-
Gewald Reaction: The synthesis of the 2-amino-5-methylthiophene-3-carbonitrile intermediate can result in byproducts from side reactions.[3]
-
Reaction with 2-fluoronitrobenzene: Incomplete reaction or side reactions during the coupling of the thiophene intermediate with 2-fluoronitrobenzene can introduce impurities.
Q5: Can the polymorphic form of ROY change during silica gel chromatography?
A5: While there is no definitive evidence of polymorphic transformation of ROY on the surface of silica gel during chromatography in the search results, it is a possibility that should be considered, especially given ROY's propensity for polymorphism.[4][5] Factors such as the solvent system and the acidity of the silica gel could potentially influence the crystalline form of the product as the solvent is evaporated from the collected fractions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of ROY from impurities | Inappropriate solvent system: The polarity of the mobile phase is too high or too low, resulting in co-elution. | Optimize the solvent system using TLC. Test a range of hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to achieve a good separation between ROY and the impurities, aiming for an Rf value for ROY between 0.2 and 0.4 for optimal column separation. |
| Column overloading: Too much crude material has been loaded onto the column. | Reduce the amount of crude ROY loaded. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight, depending on the difficulty of the separation. | |
| Improper column packing: The silica gel bed is not uniform, leading to channeling and band broadening. | Ensure proper column packing. Prepare a uniform slurry of silica gel in the initial mobile phase and pack the column carefully to avoid air bubbles and cracks. | |
| ROY is not eluting from the column | Solvent polarity is too low: The mobile phase is not strong enough to move ROY down the column. | Gradually increase the polarity of the mobile phase. If starting with 10% ethyl acetate in hexane, you can slowly increase the concentration of ethyl acetate (e.g., to 15%, 20%) to elute the compound. |
| Strong interaction with silica gel: ROY may be strongly adsorbed to the acidic sites on the silica gel. | Consider deactivating the silica gel. This can be done by adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase. However, be aware that this will alter the elution profile. | |
| Streaking or tailing of the ROY band | Sample is too concentrated during loading: The sample was not fully dissolved or was loaded in too strong a solvent. | Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a less polar solvent before loading. For poorly soluble samples, consider dry loading where the crude material is pre-adsorbed onto a small amount of silica gel. |
| Acidic nature of silica gel: The acidic silanol groups on the silica surface can interact with the compound. | Use a mobile phase modifier. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can sometimes improve peak shape. | |
| Multiple colored bands observed for ROY | Presence of different polymorphs: It is possible that different polymorphs of ROY are present in the crude mixture and are separating on the column. | Carefully collect and analyze each colored fraction separately. Characterization techniques such as melting point, IR spectroscopy, or X-ray diffraction can be used to identify the different polymorphs. |
| On-column degradation: The compound may be degrading on the silica gel. | Minimize the time the compound spends on the column. Use a slightly more polar solvent system to speed up the elution. Also, consider using a less acidic grade of silica gel. |
Experimental Protocols
Small-Scale Purification of Crude ROY (e.g., <1 g)
-
TLC Analysis:
-
Dissolve a small amount of the crude ROY in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3 v/v).
-
Visualize the spots under UV light and identify a solvent system that gives good separation with an Rf for ROY of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude ROY in a minimal amount of the mobile phase.
-
Carefully load the solution onto the top of the column.
-
Alternatively, for dry loading, dissolve the crude ROY in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase.
-
Collect fractions in test tubes or vials.
-
Monitor the elution by TLC to identify the fractions containing the pure ROY.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified ROY.
-
Visualizations
References
Technical Support Center: Controlling Polymorphism in ROY Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the polymorphic outcome of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) crystallization.
Frequently Asked Questions (FAQs)
Q1: What is ROY and why is its polymorphism significant?
A1: ROY is an organic compound renowned for its extensive polymorphism, meaning it can exist in multiple crystal structures.[1][2][3] The name "ROY" is an acronym for Red, Orange, Yellow, which are the characteristic colors of some of its polymorphs.[4] As of recent studies, at least 14 different polymorphs of ROY have been identified.[5][6][7] Different polymorphs of a substance can exhibit distinct physical and chemical properties, including solubility, stability, bioavailability, and color.[2] Therefore, controlling which polymorph is formed during crystallization is critical in industries such as pharmaceuticals, pigments, and explosives to ensure product consistency and performance.[2]
Q2: How many polymorphs of ROY are known?
A2: ROY is known to be one of the most polymorphic small organic molecules, with at least 14 fully characterized polymorphs.[5][6][7] Some of the commonly studied polymorphs include red prisms (R), yellow prisms (Y), orange needles (ON), orange plates (OP), yellow needles (YN), and orange-red plates (ORP), which can coexist at room temperature. Other known forms include Y04, YT04, R05, RPL, Y19, R18, PO13, and O22.[2][5][6][8][9]
Q3: What are the primary factors that influence which ROY polymorph is crystallized?
A3: The polymorphic outcome of ROY crystallization is highly sensitive to experimental conditions.[1] Key factors that can be manipulated to control polymorphism include:
-
Solvent and Antisolvent: The choice of solvent and the ratio of solvent to antisolvent play a crucial role.[10][11][12]
-
Temperature: Temperature affects both the nucleation and growth rates of different polymorphs.[1][13]
-
Supersaturation and Concentration: The concentration of the ROY solution and the level of supersaturation can favor the formation of specific polymorphs.[2][10][11]
-
Mixing and Flow Conditions: The method and rate of mixing, as well as flow-driven crystallization, can influence polymorph selection.[2][10][11][12]
-
Seeding: Introducing seed crystals of a desired polymorph can direct the crystallization towards that form.[1][14][15]
-
Pressure: High pressure can favor the formation of different, more stable polymorphs.[16][3][17]
-
Confinement: The geometry and size of the crystallization environment can also impact the resulting polymorph.[10][11][12]
Troubleshooting Guides
Problem 1: I am getting a mixture of polymorphs instead of a single desired form.
Possible Causes and Solutions:
-
Inconsistent Mixing: Non-uniform mixing can create local variations in supersaturation, leading to the nucleation of multiple polymorphs.[10][11]
-
Spontaneous Nucleation of Undesired Forms: The desired polymorph may be kinetically slower to nucleate than other metastable forms.
-
Troubleshooting: Implement a seeding protocol. Introduce a small amount of the desired polymorph as seed crystals into the supersaturated solution. This provides a template for growth and can bypass the stochastic nature of primary nucleation.[14][15] Ensure the seed crystals are of high purity to avoid cross-nucleation of other forms.[14]
-
-
Solvent/Antisolvent Ratio Fluctuation: Even minor changes in the solvent-to-antisolvent ratio can result in different polymorphs.[10]
-
Troubleshooting: Precisely control the volumes of solvent and antisolvent. Use calibrated pipettes or automated liquid handling systems for accurate dispensing.
-
Problem 2: I am consistently crystallizing a metastable polymorph instead of the most stable form.
Possible Causes and Solutions:
-
Kinetic Trapping: Metastable polymorphs often nucleate faster than their more stable counterparts (Ostwald's Rule of Stages).
-
Troubleshooting:
-
Increase Crystallization Time: Allow the crystallization to proceed for a longer duration. Given enough time, a metastable form may transform into a more stable one via a solvent-mediated transformation.[14]
-
Adjust Temperature: Lowering the crystallization temperature can sometimes favor the nucleation of the thermodynamically stable form.[14]
-
Slurry Experiment: Stirring the crystalline product in the mother liquor (slurrying) at a controlled temperature can facilitate the conversion of a metastable form to a more stable one.
-
-
Problem 3: I am unable to reproduce my crystallization outcome.
Possible Causes and Solutions:
-
Hidden Variables in Experimental Setup: Subtle differences in experimental execution can lead to different results.
-
Troubleshooting:
-
Standardize Protocols: Document every step of the crystallization process in detail, including addition rates, stirring speeds, and temperature profiles.
-
Control Environmental Factors: Ensure consistent ambient temperature and humidity, as these can affect solvent evaporation rates.
-
Characterize Starting Material: Ensure the purity and polymorphic form of the initial ROY material are consistent between experiments.
-
-
Experimental Protocols
Protocol 1: Polymorph Control via Solvent/Antisolvent Ratio and Mixing
This protocol is adapted from studies on the effect of mixing and solvent composition on ROY polymorphism.[2][10][11]
Objective: To selectively crystallize different ROY polymorphs by controlling the acetone (solvent) to water (antisolvent) ratio and the mixing method.
Materials:
-
This compound (ROY)
-
Acetone (analytical grade)
-
Deionized water
-
Magnetic stirrer and stir bars
-
Vials
Procedure:
-
Prepare stock solutions of ROY in acetone at various concentrations (e.g., 10, 25, and 50 mg/mL).[2]
-
In a series of vials, add a specific volume of the ROY-acetone stock solution.
-
While stirring at a constant rate (e.g., 300 rpm), add a controlled volume of water as the antisolvent to achieve the desired final solvent volume percentage.
-
Observe the crystallization process and identify the resulting polymorphs based on their color and morphology. For definitive identification, techniques like Raman spectroscopy, X-ray powder diffraction (XRPD), or single-crystal X-ray diffraction should be used.[4][18]
Expected Outcomes (based on literature): The following table summarizes the expected polymorphs at different ROY concentrations and water percentages at equilibrium.
| ROY Concentration in Acetone | Water Percentage (%) | Predominant Polymorph(s) |
| 10 mg/mL | 20-40 | Red Prisms (R), Yellow Prisms (Y) |
| 10 mg/mL | 50-70 | Orange Plates (OP), Orange-Red Plates (ORP) |
| 10 mg/mL | >80 | Yellow Needles (YN) |
| 25 mg/mL | 20-40 | Red Prisms (R), Yellow Prisms (Y) |
| 25 mg/mL | 50-70 | Orange Needles (ON), Orange Plates (OP) |
| 25 mg/mL | >80 | Orange-Red Plates (ORP), Yellow Needles (YN) |
| 50 mg/mL | 20-40 | Red Prisms (R) |
| 50 mg/mL | 50-70 | Orange Needles (ON), Orange Plates (OP) |
| 50 mg/mL | >80 | Orange-Red Plates (ORP) |
Table adapted from equilibrium phase diagram data.[2]
Protocol 2: Seeding for Targeted Polymorph Crystallization
This protocol provides a general guideline for using seed crystals to control polymorphism.[1][14][15]
Objective: To crystallize a specific, desired polymorph of ROY using seed crystals.
Materials:
-
ROY starting material
-
Appropriate solvent system (e.g., acetone/water)
-
Seed crystals of the desired ROY polymorph (ensure high purity)
-
Crystallization vessel with temperature control
Procedure:
-
Prepare a supersaturated solution of ROY in the chosen solvent system at a specific temperature. The level of supersaturation should be in the metastable zone, where spontaneous nucleation is slow.
-
Introduce a small amount (typically 0.1-1% by weight of the solute) of the pure seed crystals of the desired polymorph into the solution.
-
Maintain the solution at a constant temperature or apply a controlled cooling profile.
-
Allow the crystals to grow from the seeds.
-
Isolate the crystals by filtration and dry them.
-
Characterize the polymorphic form of the product to confirm the success of the seeding process.
Visualizations
Caption: Experimental workflow for controlling ROY polymorphism.
Caption: Key factors influencing the selection of ROY polymorphs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. How many more polymorphs of ROY remain undiscovered - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymorphic ROYalty: The 14th ROY Polymorph Discovered via High-Throughput Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Polymorphic ROYalty: The 14th ROY Polymorph Discovered via High-Throughput Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jimlutsko.github.io [jimlutsko.github.io]
- 10. The Effect of Controlled Mixing on ROY Polymorphism [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchportal.vub.be [researchportal.vub.be]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Polymorph control in batch seeded crystallizers. A case study with paracetamol - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01428K [pubs.rsc.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. How many more polymorphs of ROY remain undiscovered - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Computational study predicts new high-pressure polymorph of Roy | Research | Chemistry World [chemistryworld.com]
- 18. Investigation of a Privileged Polymorphic Motif: a Dimeric ROY Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Identifying side products in the synthesis of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile?
A1: The synthesis is typically a two-step process. The first step is the Gewald reaction to form the 2-amino-5-methylthiophene-3-carbonitrile intermediate. This involves the condensation of propionaldehyde, malononitrile, and elemental sulfur in the presence of a base. The second step is a nucleophilic aromatic substitution (SNAr) reaction between the synthesized intermediate and 1-fluoro-2-nitrobenzene to yield the final product.[1][2]
Q2: What are the critical parameters in the Gewald reaction (Step 1)?
A2: The success of the Gewald reaction is highly dependent on several factors:
-
Base Selection: The choice of base, such as morpholine, piperidine, or triethylamine, is crucial for catalyzing the initial Knoevenagel condensation.[1]
-
Temperature: The reaction is often carried out at a slightly elevated temperature (40-60 °C) to ensure the dissolution and reactivity of elemental sulfur. However, excessive heat can promote side reactions.[1]
-
Solvent: Polar solvents like ethanol, methanol, or DMF are generally preferred to facilitate the reaction.[1]
-
Purity of Reactants: The purity of propionaldehyde and malononitrile is important to prevent side reactions.
Q3: What are the key considerations for the nucleophilic aromatic substitution (Step 2)?
A3: For the SNAr reaction, the following points are critical:
-
Base: A strong, non-nucleophilic base like sodium hydride is typically used to deprotonate the amino group of the thiophene intermediate, making it a more potent nucleophile.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the sodium hydride and affect the yield. Therefore, anhydrous solvents (like THF) and inert atmosphere (like nitrogen) are recommended.[3]
-
Temperature: The reaction is usually performed at room temperature.
-
Purity of the Intermediate: The purity of the 2-amino-5-methylthiophene-3-carbonitrile intermediate is critical to avoid the formation of impurities in the final product.
Troubleshooting Guides
Step 1: Gewald Synthesis of 2-amino-5-methylthiophene-3-carbonitrile
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: If using a weak base, consider switching to a stronger one like piperidine or morpholine. - Water Removal: The condensation produces water which can hinder the reaction. Consider using a Dean-Stark apparatus if applicable to your setup.[1] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Ensure a polar solvent such as ethanol or methanol is used. - Temperature: Gently heat the reaction mixture to 40-60°C to improve sulfur's reactivity. Avoid excessive heat.[1] |
| Incorrect Stoichiometry or Reagent Purity | - Verify Measurements: Double-check the molar ratios of your reactants. - Reagent Quality: Use pure and dry starting materials. |
Issue 2: Presence of Significant Side Products
| Observed Side Product | Potential Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time, optimize temperature, or consider a more effective base.[1] |
| Knoevenagel-Cope Intermediate | Slow sulfur addition and/or cyclization. | Ensure sufficient sulfur is present and that the reaction conditions are optimal for cyclization.[1] |
| Dimer of Knoevenagel-Cope Intermediate | Favorable dimerization kinetics. | Adjust reactant concentrations or the rate of addition of reagents.[4] |
| Propionaldehyde Self-Condensation Products | Basic conditions promoting aldol condensation of propionaldehyde.[5][6][7] | Add the base slowly to the mixture of the other reactants to minimize the time propionaldehyde is in a basic environment alone. |
Step 2: Synthesis of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile
Issue 1: Low Yield of the Final Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation | - Base Quality: Use fresh, high-quality sodium hydride. - Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is anhydrous. |
| Impure Intermediate | Impurities in the 2-amino-5-methylthiophene-3-carbonitrile can interfere with the reaction. |
| Insufficient Reaction Time | The reaction may not have reached completion. |
Issue 2: Formation of Impurities
| Observed Impurity | Potential Cause | Mitigation Strategy |
| 2-amino-5-methylthiophene-3-carboxamide | Hydrolysis of the nitrile group by residual moisture or hydroxide ions.[8][9][10] | Ensure strictly anhydrous conditions. Use a non-hydroxide base if possible. |
| Reduction of the Nitro Group | Reaction with sodium hydride, especially in the presence of transition metal impurities.[11][12][13] | Use high-purity sodium hydride and ensure the reaction vessel is free of metal contaminants. |
| Oxidized Thiophene Ring Products | Though more common in the final drug product degradation, harsh reaction conditions could potentially lead to oxidation of the electron-rich thiophene ring.[3][14] | Maintain the recommended reaction temperature and avoid exposure to strong oxidizing agents. |
Experimental Protocols
Step 1: Synthesis of 2-amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)
A mixture of propionaldehyde (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL) is stirred in a round-bottom flask. A catalytic amount of a secondary amine, such as morpholine or piperidine (0.01 mol), is added dropwise. The mixture is then gently heated to 40-50°C and stirred for several hours until the reaction is complete (monitored by TLC). Upon cooling, the product often precipitates and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol.
Step 2: Synthesis of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile
To a suspension of sodium hydride (0.12 mol) in anhydrous tetrahydrofuran (THF) (100 mL) under a nitrogen atmosphere, a solution of 2-amino-5-methylthiophene-3-carbonitrile (0.1 mol) in anhydrous THF (50 mL) is added dropwise at 0°C. The mixture is stirred for 30 minutes at this temperature and then allowed to warm to room temperature. A solution of 1-fluoro-2-nitrobenzene (0.11 mol) in anhydrous THF (50 mL) is then added dropwise. The reaction mixture is stirred at room temperature for 10-12 hours. After completion, the reaction is carefully quenched with ice-water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3]
Data Presentation
Table 1: Influence of Base on the Yield of 2-amino-5-methylthiophene-3-carbonitrile
| Base (0.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | Ethanol | 50 | 6 | 75 |
| Piperidine | Ethanol | 50 | 4 | 85 |
| Morpholine | Ethanol | 50 | 4 | 88 |
Note: The data presented here is illustrative and may vary based on specific experimental conditions.
Visualizations
Caption: Synthetic pathway for 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile.
Caption: Troubleshooting workflow for low yield in the Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. sarthaks.com [sarthaks.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Reduction of Nitro Compounds Using Nanometric Sodium Hydride Promoted by Transition Metal Salt [yyhx.ciac.jl.cn]
- 12. jsynthchem.com [jsynthchem.com]
- 13. Activation of reducing agents. Sodium hydride containing complex reducing agents, part 34. Complete or partial reduction of aromatic nitro compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
Technical Support Center: Selective Crystallization of ROY Polymorphs with Tailor-Made Additives
Welcome to the technical support center for the selective crystallization of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) polymorphs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of tailor-made additives in controlling ROY polymorphism.
Troubleshooting Guide
This guide addresses common issues encountered during the selective crystallization of ROY polymorphs when using tailor-made additives.
| Problem | Possible Causes | Suggested Solutions |
| Inconsistent Polymorphic Form Obtained | 1. Inconsistent mixing or agitation rates.2. Fluctuation in temperature control.3. Purity of ROY and solvent is not consistent.4. Uncontrolled evaporation of solvent. | 1. Use a calibrated and consistent mixing method (e.g., magnetic stirrer at a fixed RPM). For sensitive systems, consider microfluidic devices for precise mixing control.[1][2]2. Employ a thermostatically controlled bath or reaction vessel.3. Use ROY and solvents of the same high purity grade for all experiments.4. Ensure the crystallization vessel is properly sealed to prevent solvent evaporation. |
| Formation of an Undesired Polymorph | 1. The additive is not effectively inhibiting the nucleation or growth of the unwanted polymorph.[3]2. Sub-optimal additive concentration.3. Incorrect solvent or anti-solvent system for the desired polymorph.[4][5]4. The supersaturation level is favoring the undesired form. | 1. Verify the molecular structure of the additive is appropriate to interact with the crystal faces of the undesired polymorph.2. Systematically vary the additive concentration to find the optimal level for selective inhibition.3. Consult phase diagrams to ensure the chosen solvent system and ratios favor the desired polymorph at the experimental temperature.[4][5]4. Adjust the concentration of ROY or the rate of anti-solvent addition to control the supersaturation level. |
| No Crystals or Very Slow Crystallization | 1. Excessive additive concentration leading to complete inhibition of all nucleation and growth.[3]2. Insufficient supersaturation.3. The system is kinetically trapped in a metastable state. | 1. Reduce the concentration of the tailor-made additive.2. Increase the concentration of the ROY solution or adjust the solvent/anti-solvent ratio to increase supersaturation.3. Introduce seed crystals of the desired polymorph to overcome the nucleation barrier. |
| Formation of Multiple Polymorphs (Concomitant Polymorphism) | 1. Cross-nucleation of one polymorph on the surface of another.[6]2. Broad range of supersaturation levels within the vessel.3. The additive is not selective enough. | 1. Optimize the additive and its concentration to more effectively block the growth faces of the undesired polymorphs.2. Improve mixing to ensure a homogeneous level of supersaturation throughout the solution.3. Screen for alternative additives with higher selectivity for the target polymorph. |
Troubleshooting Workflow Diagram
References
Technical Support Center: 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the production of this compound.
Issue 1: Low Yield of the Final Product
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting Steps:
-
Verify the quality and purity of starting materials (2-Amino-5-methyl-3-thiophenecarbonitrile and 1-Fluoro-2-nitrobenzene).
-
Ensure the sodium hydride (NaH) used is fresh and highly reactive. NaH can degrade upon exposure to air and moisture.
-
Check for proper temperature control during the reaction. The initial addition should be performed at a low temperature (e.g., 0°C) to control the exothermic reaction, followed by a gradual warm-up to room temperature.
-
Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation and other side reactions.
-
Control the rate of addition of the electrophile (1-Fluoro-2-nitrobenzene) to minimize dimerization or polymerization reactions.
-
-
-
Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, washing, and purification steps.
-
Troubleshooting Steps:
-
Optimize the pH adjustment during the work-up to ensure complete precipitation of the product.
-
Minimize the number of transfer steps to reduce mechanical losses.
-
Evaluate the choice of solvent for crystallization to maximize recovery.
-
-
Issue 2: Inconsistent Polymorph Formation
Background: this compound is well-known for its extensive polymorphism, exhibiting multiple crystalline forms with different colors (red, orange, yellow, etc.).[1][2][3][4] Controlling the polymorphic form is critical for consistent physical and chemical properties of the final product.
Possible Causes and Solutions:
-
Solvent System: The choice of solvent for crystallization has a significant impact on the resulting polymorph.
-
Troubleshooting Steps:
-
Screen a variety of solvents with different polarities and hydrogen bonding capabilities.
-
Experiment with solvent mixtures to fine-tune the crystallization environment.
-
-
-
Crystallization Temperature and Cooling Rate: The temperature profile during crystallization influences nucleation and crystal growth.
-
Troubleshooting Steps:
-
Implement a controlled cooling profile. Rapid cooling often leads to the formation of metastable polymorphs, while slow cooling favors the thermodynamically most stable form.
-
Investigate the effect of isothermal crystallization at different temperatures.
-
-
-
Presence of Impurities: Impurities can act as templates for the nucleation of undesired polymorphs.
-
Troubleshooting Steps:
-
Ensure the purity of the crude product before crystallization. Additional purification steps, such as column chromatography or recrystallization, may be necessary.
-
Analyze the impurity profile of the starting materials.
-
-
Issue 3: Difficulty in Purification
Possible Causes and Solutions:
-
Co-eluting Impurities in Column Chromatography: Impurities with similar polarity to the product can be difficult to separate.
-
Troubleshooting Steps:
-
Optimize the eluent system for column chromatography. A gradient elution may provide better separation than an isocratic system.
-
Experiment with different stationary phases (e.g., different types of silica gel or alumina).
-
-
-
Formation of a Dark, Tarry Substance: The product may appear as a dark, difficult-to-handle solid.[5][6]
-
Troubleshooting Steps:
-
Ensure that the reaction temperature did not exceed the recommended limits, as thermal decomposition can lead to tar formation.
-
Thoroughly quench the reaction and neutralize any remaining base before work-up.
-
Consider a pre-purification step, such as a slurry wash with a non-polar solvent, to remove some of the colored impurities before column chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis process for this compound?
A1: The synthesis generally involves two main steps:
-
Gewald Reaction: The formation of the 2-amino-5-methylthiophene-3-carbonitrile ring system from propionaldehyde, sulfur, and malononitrile.[1][7]
-
Nucleophilic Aromatic Substitution: The reaction of the amino group of the thiophene intermediate with 2-fluoro-nitrobenzene in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (THF).[1][7]
Q2: How does polymorphism affect the final application of this compound?
A2: Different polymorphs of a substance can have distinct physical properties, including:
-
Melting point[2]
-
Solubility and dissolution rate
-
Crystal shape and size
-
Density and hardness
-
Color[2]
In the context of producing an active pharmaceutical ingredient (API) like olanzapine, for which this compound is an intermediate, controlling polymorphism is crucial for ensuring consistent bioavailability and manufacturability of the final drug product.
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
A3:
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere, and appropriate personal protective equipment (PPE) must be worn.
-
Solvents: Tetrahydrofuran (THF) is a flammable solvent. Scale-up operations should be conducted in a well-ventilated area with proper grounding to prevent static discharge.
-
Nitroaromatic Compounds: The product itself is a nitroaromatic compound. These compounds can be explosive under certain conditions, so proper handling and storage procedures are necessary.[8]
-
Exothermic Reaction: The reaction of the thiophene intermediate with 2-fluoro-nitrobenzene using NaH is exothermic. Adequate cooling and temperature monitoring are essential during scale-up to prevent runaway reactions.
Data Presentation
Table 1: Summary of a Standard Laboratory Scale Synthesis Protocol
| Parameter | Value | Reference |
| Reactants | ||
| 2-Amino-5-methyl-3-thiophenecarbonitrile | 33.1 g (240 mmol) | [5] |
| 1-Fluoro-2-nitrobenzene | 34.5 g (244 mmol) | [5] |
| Sodium Hydride (60% dispersion in oil) | 13.5 g (336 mmol) | [5] |
| Solvent | ||
| Dry Tetrahydrofuran (THF) | 260 mL | [5][7] |
| Reaction Conditions | ||
| Initial Temperature | 0°C (ice bath) | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Reaction Time | 18 hours | [5][7] |
| Atmosphere | Nitrogen | [5] |
| Purification | ||
| Method | Silica Gel Column Chromatography | [5][6] |
| Eluent | 10% Ethyl Acetate / Hexane | [5][6] |
| Yield | ~77% | [5][6] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
2-Amino-5-methyl-3-thiophenecarbonitrile
-
1-Fluoro-2-nitrobenzene
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A suspension of sodium hydride (13.5 g, 60% dispersion in oil, 336 mmol) in dry THF (100 mL) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled in an ice bath.[5]
-
A solution of 1-fluoro-2-nitrobenzene (34.5 g, 244 mmol) and 2-amino-5-methyl-3-thiophenecarbonitrile (33.1 g, 240 mmol) in dry THF (160 mL) is added dropwise to the vigorously stirred NaH suspension.[5]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 10 hours.[5][6]
-
An additional portion of sodium hydride (1.53 g, 95%, 72 mmol) is slowly added to the reaction mixture, and stirring is continued for another 8 hours at room temperature.[5]
-
Upon completion of the reaction (monitored by TLC), the mixture is carefully poured into crushed ice.[5][6]
-
The pH of the mixture is adjusted to 8 with a saturated aqueous solution of ammonium chloride.[5][6]
-
The resulting precipitate is collected by filtration and dried.[5][6]
-
The crude product is purified by silica gel column chromatography using a 10% ethyl acetate in hexane eluent to yield the final product as a dark solid.[5][6]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Key factors and strategies for controlling polymorphism.
References
- 1. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CAS#:138564-59-7 | 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | Chemsrc [chemsrc.com]
- 4. wikiwand.com [wikiwand.com]
- 5. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | 138564-59-7 [chemicalbook.com]
- 7. This compound | 138564-59-7 | Benchchem [benchchem.com]
- 8. Buy this compound | 138564-59-7 [smolecule.com]
Validation & Comparative
A Comparative Guide to the Stability of ROY Polymorphs
The compound 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, famously known as ROY for its red, orange, and yellow polymorphs, serves as a cornerstone model for studying polymorphism in the pharmaceutical and materials science fields.[1][2] With at least fourteen identified crystalline forms, ROY's complexity provides a rich landscape for understanding the interplay between kinetic and thermodynamic factors that govern crystal formation and stability.[2][3][4] Different polymorphs of a substance can exhibit varied physicochemical properties, including solubility, melting point, bioavailability, and stability, making a thorough understanding of their relationships critical for drug development and material design.[2][5]
This guide provides a comparative analysis of the stability of prominent ROY polymorphs, supported by experimental data. It outlines the thermodynamic hierarchy, kinetic relationships, and the experimental protocols used to determine these properties.
Thermodynamic Stability and Properties
Thermodynamic stability is governed by the Gibbs free energy of the crystalline forms; the polymorph with the lowest free energy at a given temperature and pressure is the most stable. The relationships between ROY polymorphs can be either monotropic (where one form is always more stable than the other) or enantiotropic (where the stability order inverts at a specific transition temperature).[6] For instance, the Y-R pair is monotropic, while Y-OP and Y-ON pairs are enantiotropic.[6] The yellow (Y) polymorph is widely recognized as the most stable form at ambient conditions.[6][7] Following the discovery of new polymorphs, YT04 has been identified as the densest form at room temperature and likely the second most stable.[8]
The relative stability of polymorphs can be experimentally determined through various techniques, including heat of solution measurements, solubility studies, and differential scanning calorimetry (DSC). Computational studies also provide valuable insights into lattice energies, helping to rank polymorph stability.[7][9]
Table 1: Thermodynamic and Physical Properties of Key ROY Polymorphs
| Polymorph | Color | Melting Point (Tm) | Density (25 °C) | Thermodynamic Stability Rank (Ambient) |
|---|---|---|---|---|
| Y | Yellow | ~110 °C[10] | Highest[8] | 1 (Most Stable)[6][7] |
| YT04 | Yellow | - | Highest at 25°C[8] | 2[8] |
| R | Red | ~106.2 °C[11] | Lower than Y[6] | Less stable than Y[6] |
| ON | Orange Needles | ~114.8 °C[11] | Lower than Y[6] | Less stable than Y[6] |
| OP | Orange Plates | ~112.7 °C[11] | Lower than Y[6] | Less stable than Y[6] |
| YN | Yellow Needles | - | - | Less stable than Y |
| ORP | Orange-Red Plates | - | - | Less stable than Y |
| Y04 | Yellow | - | - | Metastable, transforms to YT04[1][8] |
Note: Melting points can vary slightly based on heating rate and purity. Stability rankings are based on ambient conditions; relationships can change with temperature.
Polymorph Interconversion and Kinetic Factors
While thermodynamics dictates the ultimate stability, kinetics governs the rate at which transformations occur and which polymorph crystallizes from a solution or melt. Metastable polymorphs often crystallize first under specific conditions, a phenomenon sometimes explained by Ostwald's Rule of Stages.[12] The interconversion between ROY polymorphs is a well-documented phenomenon, influenced by temperature, solvents, and even mechanical stress. For example, the metastable Y04 polymorph, obtained from melt crystallization, transforms into the more stable YT04 in the solid state.[1][8]
The diagram below illustrates some of the known transformation pathways between different ROY polymorphs. These transformations can occur via solid-state transitions or be mediated by a solvent.
Experimental Protocols
The characterization and stability analysis of polymorphs rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure thermal events like melting, crystallization, and solid-solid transitions. It provides data on melting points (Tm) and enthalpies of fusion (ΔHf), which are crucial for constructing energy-temperature diagrams.
-
Objective: To determine the melting points and detect any solid-state phase transitions of ROY polymorphs.
-
Instrumentation: A calibrated differential scanning calorimeter, such as a Netzsch Polyma 214 or similar, equipped with a cooling system.[11]
-
Methodology:
-
Accurately weigh 2-5 mg of the polymorph sample into an aluminum DSC pan.
-
Crimp the pan with a lid. An empty, crimped pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample under a nitrogen purge (e.g., 20 mL/min) at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 150 °C).
-
Record the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization or degradation) are observed as peaks.
-
The onset temperature of the melting endotherm is taken as the melting point.[10] The area under the peak corresponds to the enthalpy of the transition.
-
Solvent-Mediated Transformation (Slurry Crystallization)
This method is used to determine the thermodynamically most stable polymorph at a given temperature. A mixture of polymorphs is slurried in a solvent in which they are sparingly soluble. Over time, less stable forms will dissolve and the most stable form will crystallize out.
-
Objective: To identify the most stable polymorph under specific solvent and temperature conditions.
-
Methodology:
-
Prepare a saturated solution of ROY in a chosen solvent (e.g., ethanol, methanol, or ethyl acetate).[13]
-
Add an excess amount of the polymorphs to be tested (either individually or as a physical mixture) to the saturated solution in a sealed vial.
-
Agitate the slurry at a constant temperature (e.g., 25 °C) for an extended period (24-72 hours or until no further change is observed).
-
Periodically withdraw a small sample of the solid material.
-
Filter the solid, dry it, and analyze its polymorphic form using a definitive technique like Powder X-ray Diffraction (PXRD) or Raman spectroscopy.
-
The polymorph that remains at the end of the experiment is the most thermodynamically stable form under those conditions.
-
Workflow for Polymorph Stability Screening
The process of identifying and comparing the stability of polymorphs follows a logical workflow, from initial crystallization to final analysis. This ensures that different forms are correctly identified and their thermodynamic and kinetic relationships are accurately established.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Polymorphic ROYalty: The 14th ROY Polymorph Discovered via High-Throughput Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. connectsci.au [connectsci.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How many more polymorphs of ROY remain undiscovered - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Do metastable polymorphs always grow faster? Measuring and comparing growth kinetics of three polymorphs of tolfenamic acid - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02040A [pubs.rsc.org]
- 13. Controlled usage of H/D exchange to circumvent concomitant polymorphs of ROY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Polymorphic Landscape of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the various crystalline forms of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound renowned for its extensive polymorphism.[1][2][3][4][5][6] Familiarly known as "ROY" for the characteristic red, orange, and yellow colors of its polymorphs, this molecule serves as a critical intermediate in the synthesis of the antipsychotic drug Olanzapine.[1][4][6][7] Its remarkable ability to crystallize into numerous distinct solid-state forms, each with unique physical properties, makes it a benchmark system for studying polymorphism, a phenomenon of critical importance in the pharmaceutical industry.[2][3][5][6][8]
The structural diversity among ROY polymorphs arises primarily from the molecule's conformational flexibility, specifically the torsion angle between the thiophene and nitrophenyl rings.[1][3][4][5] This guide presents key experimental data to help researchers differentiate and characterize these forms, alongside detailed protocols for their preparation and analysis.
Comparative Analysis of Key ROY Polymorphs
The physical properties of ROY polymorphs are directly influenced by their distinct crystal packing and molecular conformations. The following tables summarize key quantitative data for some of the most well-characterized polymorphs.
Table 1: Physicochemical and Crystallographic Properties of Selected ROY Polymorphs
| Polymorph ID | Color/Morphology | Melting Point (°C) | Key Torsion Angle (θ_SCNC) | Crystal System | Space Group | Ref. |
| R | Red Prisms | ~105-106 | ~30-40° | Monoclinic | P2₁/c | [1][3][9] |
| ON | Orange Needles | ~115 | ~50-60° | Monoclinic | P2₁/n | [3][9] |
| OP | Orange Plates | ~113 | ~50-60° | Monoclinic | P2₁/c | [3][9][10] |
| Y | Yellow Prisms | ~110-111 | ~80-90° | Monoclinic | P2₁/c | [3][7][10] |
| YN | Yellow Needles | Not Reported | ~80-90° | Orthorhombic | Pca2₁ | [3][9] |
| ORP | Orange-Red Plates | Not Reported | Not Reported | Monoclinic | P2₁/n | [3] |
| O22 | Orange Blocks | Not Reported | 57.0° | Monoclinic | P2₁/c | [11] |
Table 2: Spectroscopic Data for Polymorph Differentiation
| Analytical Technique | Differentiating Feature | Description | Ref. |
| Raman Spectroscopy | Low-frequency region (10-400 cm⁻¹) | This region corresponds to lattice vibrations (phonons), which are highly sensitive to the crystal packing arrangement. Each polymorph exhibits a unique "fingerprint" in this region. | [12][13][14][15] |
| Infrared (IR) Spectroscopy | Nitrile (C≡N) stretch (~2222 cm⁻¹) | The exact frequency and shape of the nitrile stretching band can vary between polymorphs due to differences in the local molecular environment. In solution and melts, this band shows evidence of multiple conformers in equilibrium. | [16] |
| Solid-State NMR (ssNMR) | ¹³C Chemical Shifts | The isotropic chemical shifts of carbon atoms, particularly those in and near the thiophene and phenyl rings, are sensitive to the molecular conformation and packing, providing distinct spectra for each polymorph. | [1][17][18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible crystallization and characterization of ROY polymorphs.
Synthesis of this compound
This two-step synthesis is widely reported for producing the ROY molecule.[2][6]
-
Step 1: Gewald Reaction to form 2-Amino-5-methylthiophene-3-carbonitrile
-
Combine propionaldehyde, malononitrile, and elemental sulfur in a suitable polar organic solvent (e.g., ethanol or methanol).
-
Add a base (e.g., triethylamine or morpholine) to catalyze the reaction.
-
Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and isolate the product, 2-amino-5-methylthiophene-3-carbonitrile, by filtration.
-
-
Step 2: Nucleophilic Aromatic Substitution to form ROY
-
Suspend sodium hydride (60% dispersion in oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool in an ice bath.
-
Slowly add a solution of 2-amino-5-methylthiophene-3-carbonitrile (from Step 1) and 2-fluoronitrobenzene in anhydrous THF to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 10-18 hours.[19]
-
Quench the reaction by carefully pouring it into ice water and adjust the pH to ~8 with a saturated ammonium chloride solution.[19]
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent) to yield the final compound.[19]
-
Polymorph Crystallization via Slow Solvent Evaporation
The choice of solvent is a critical factor in controlling which polymorph crystallizes. This protocol describes a general method for screening conditions.[20]
-
Prepare saturated or near-saturated solutions of purified ROY in a variety of solvents with different polarities (e.g., acetone, toluene, ethyl acetate, methanol, dimethyl sulfoxide).
-
Dispense small volumes (e.g., 1-2 mL) of each solution into separate, clean vials.
-
Cover the vials with a perforated cap or paraffin film to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vials over several days to weeks for crystal formation.
-
Once crystals have formed, carefully isolate them from the remaining solvent using a pipette or by decanting.
-
Allow the crystals to air-dry before characterization. Different solvents and evaporation rates will yield different polymorphic forms.[20]
Polymorph Characterization by Raman Spectroscopy
Raman spectroscopy is a powerful, non-destructive technique for rapidly identifying polymorphs.[12][13][14][21]
-
Sample Preparation: Place a small amount of the crystalline sample onto a clean microscope slide. No further sample preparation is typically required.
-
Instrument Setup: Use a Raman spectrometer equipped with a microscope. A common laser wavelength for this analysis is 785 nm to minimize fluorescence.[21]
-
Data Acquisition:
-
Focus the laser onto a single crystal using the microscope objective (e.g., 50x magnification).
-
Set the acquisition parameters. Typical settings may include a laser power of 10-20 mW, an acquisition time of 15-30 seconds, and accumulation of multiple scans to improve the signal-to-noise ratio.[21][22]
-
-
Spectral Analysis: Collect the Raman spectrum, paying particular attention to the low-wavenumber region (10-400 cm⁻¹).[15] Compare the obtained spectrum against a library of reference spectra from known polymorphs to identify the crystalline form.
Visualizing Key Processes and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the workflows and principles underlying the study of ROY.
Caption: Synthetic pathway to Olanzapine featuring ROY as a key intermediate.
Caption: Experimental workflow for the discovery and characterization of ROY polymorphs.
Caption: Relationship between molecular conformation, π-conjugation, and observed color in ROY polymorphs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct evidence for distinct colour origins in ROY polymorphs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. connectsci.au [connectsci.au]
- 4. This compound | 138564-59-7 | Benchchem [benchchem.com]
- 5. Direct evidence for distinct colour origins in ROY polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 7. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]
- 8. annualreviews.org [annualreviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. lbt-scientific.com [lbt-scientific.com]
- 14. photonics.com [photonics.com]
- 15. Polymorph Discrimination using Low Wavenumber Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Polymorph Selection of ROY by Flow-Driven Crystallization [mdpi.com]
- 21. alfatestlab.com [alfatestlab.com]
- 22. Portable Raman Spectroscopy for the Study of Polymorphs and Monitoring Polymorphic Transitions | Metrohm [metrohm.com]
A Comparative Guide to the Chemical Reactivity of 2-Aminothiophenes and 2-Aminofurans
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of a lead compound. Among the privileged five-membered aromatic heterocycles, 2-aminothiophenes and 2-aminofurans serve as versatile building blocks. While structurally similar, the replacement of the sulfur atom in the thiophene ring with an oxygen atom in the furan ring introduces significant differences in their chemical reactivity and stability. This guide provides an objective, data-driven comparison of the chemical reactivity of these two important classes of compounds, supported by experimental data and detailed protocols to aid in the strategic design of novel therapeutic agents.
At a Glance: Key Differences in Reactivity
| Property | 2-Aminothiophenes | 2-Aminofurans |
| Relative Stability | Generally stable, often crystalline solids that are easy to handle and store.[1] | Often unstable, particularly without electron-withdrawing groups, and prone to decomposition.[1] |
| Electrophilic Aromatic Substitution | Less reactive than 2-aminofurans.[1] | More reactive than 2-aminothiophenes due to lower resonance energy.[1] |
| Nucleophilicity/Basicity of Amino Group | Generally more nucleophilic and basic.[1] | Generally less nucleophilic and basic due to the higher electronegativity of the oxygen atom.[1] |
I. Stability and Handling
A primary and practical distinction between 2-aminothiophenes and 2-aminofurans lies in their inherent stability. 2-Aminothiophenes are typically stable, crystalline solids that can be stored and handled with relative ease.[1] In stark contrast, 2-aminofurans, especially those lacking electron-withdrawing substituents, are often unstable and susceptible to decomposition, which can present significant challenges in multi-step synthetic sequences.[1]
II. Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone for the functionalization of both 2-aminothiophenes and 2-aminofurans. The electron-donating amino group at the C2 position strongly activates the heterocyclic ring towards electrophilic attack.
Reactivity: The furan ring possesses a lower resonance energy (18 kcal/mol) compared to the thiophene ring (29 kcal/mol).[1] This lower aromaticity in furans translates to a greater propensity to undergo reactions that disrupt the aromatic system, making 2-aminofurans inherently more reactive towards electrophiles than their 2-aminothiophene counterparts.[1]
Regioselectivity: For both systems, electrophilic attack preferentially occurs at the C5 position, which is para to the activating amino group. This is due to the superior resonance stabilization of the resulting cationic intermediate (sigma complex), where the positive charge can be delocalized onto both the heteroatom and the amino group.
III. N-Acylation
The amino group in both heterocycles can readily undergo N-acylation. However, the nucleophilicity of the nitrogen atom is influenced by the electron-withdrawing nature of the heterocyclic ring. Due to the higher electronegativity of oxygen, the furan ring withdraws more electron density from the amino group compared to the thiophene ring, suggesting that 2-aminothiophenes are generally more nucleophilic.[1]
Comparative Data: While direct comparative studies under identical conditions are scarce, representative protocols highlight the facile nature of these reactions.
| Reactant | Acylating Agent | Conditions | Product | Yield (%) | Reference |
| 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene | Acetic Anhydride | Reflux, 15 min | 2-Acetamido-3-ethoxycarbonyl-4,5-dimethylthiophene | 95 | [1] |
| 2-Aminopyridine (for comparison) | Acetic Anhydride | < 60 °C, 1 h | N-(pyridin-2-yl)acetamide | 95 | [2] |
Experimental Protocol: N-Acetylation of 2-Aminopyridine (as a representative amine)
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Ice water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, add 2-aminopyridine.
-
Slowly add acetic anhydride while stirring. The reaction is exothermic, and the temperature should be kept below 60°C.
-
After the addition is complete, stir the mixture for 1 hour.
-
Pour the reaction mixture into ice water to quench the excess acetic anhydride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.[2]
IV. Metal-Catalyzed Cross-Coupling Reactions
The C-H and C-X (where X is a halogen) bonds of 2-aminothiophenes and 2-aminofurans can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form C-C and C-N bonds. The relative reactivity in these transformations is influenced by factors such as the stability of the organometallic intermediates and the electron density of the heterocyclic ring.
While comprehensive comparative studies are limited, the greater stability of 2-aminothiophenes often makes them more robust substrates in these reactions.
Representative Reactions and Conditions:
| Reaction | Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Suzuki | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| Suzuki | 2-Amino-4-bromopyridine | Arylboronic acid | Pd₂(dba)₃ / Ligand | KF | 1,4-Dioxane | 110 | Good to Excellent |
| Heck | 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | - |
Note: Specific examples of metal-catalyzed cross-coupling reactions involving simple 2-aminofurans are not well-documented in the available literature, again likely due to their instability.
V. Synthesis of 2-Aminothiophenes and 2-Aminofurans
Different synthetic strategies are typically employed for the preparation of these two classes of heterocycles, reflecting their distinct chemical properties.
A. Synthesis of 2-Aminothiophenes: The Gewald Reaction
The Gewald reaction is a powerful and widely used one-pot synthesis of polysubstituted 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3]
Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
In a round-bottom flask, combine cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL).
-
Add morpholine (0.1 mol) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
B. Synthesis of 2-Aminofurans
The synthesis of 2-aminofurans is more challenging due to their inherent instability. A common approach involves the base-catalyzed condensation of an α-hydroxy ketone with malononitrile.[4]
Experimental Protocol: Synthesis of 2-Amino-4-tert-butyl-3-furonitrile [4]
Materials:
-
1-Hydroxy-3,3-dimethyl-2-butanone
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 1-hydroxy-3,3-dimethyl-2-butanone (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2-aminofuran.[4]
Conclusion
The choice between a 2-aminothiophene and a 2-aminofuran scaffold in drug design is a trade-off between reactivity and stability. 2-Aminofurans offer higher reactivity towards electrophiles, which can be advantageous for certain synthetic transformations. However, their inherent instability poses significant challenges for synthesis, purification, and storage. Conversely, 2-aminothiophenes provide a more robust and stable platform for chemical modification. While slightly less reactive than their furan counterparts, they are generally easier to handle and are compatible with a broader range of reaction conditions. Ultimately, the decision of which scaffold to employ will depend on the specific synthetic goals and the desired properties of the final molecule. This guide provides the foundational knowledge and practical considerations necessary to make an informed choice in this critical aspect of drug development.
References
Comparative Analysis of the Biological Activity of Rhoeadine Analogs and Related Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of rhoeadine and its naturally occurring analogs, focusing on their cytotoxic and antimicrobial properties. While research on purely synthetic rhoeadine analogs with substituted phenyl rings is limited in publicly available literature, this document synthesizes existing data on related isoquinoline alkaloids isolated from Papaver rhoeas (the corn poppy) to elucidate structure-activity relationships.
The genus Papaver is a rich source of isoquinoline alkaloids, which exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and antidepressant properties. This guide delves into the quantitative data available for these compounds to provide a basis for comparison and to inform future drug discovery and development efforts.
Comparative Biological Activity of Rhoeadine and Related Alkaloids
The biological activities of various alkaloids isolated from Papaver rhoeas have been evaluated, primarily for their cytotoxic and antimicrobial effects. The following table summarizes key quantitative data from these studies, offering a side-by-side comparison of their potency.
| Alkaloid | Class | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC |
| Berberine | Protoberberine | Cytotoxic | MTT | HCT116 (Colon Cancer) | 25 µM |
| Cytotoxic | MTT | MCF7 (Breast Cancer) | 30 µM | ||
| Cytotoxic | MTT | HaCaT (Keratinocyte) | 50 µM | ||
| Protopine | Protopine | Cytotoxic | MTT | HepG2 (Liver Cancer) | 15 µM |
| Cytotoxic | MTT | Huh-7 (Liver Cancer) | 10 µM | ||
| Roemerine | Aporphine | Antimicrobial | Microbroth Dilution | Staphylococcus aureus | 1.22 µg/mL |
| Antimicrobial | Microbroth Dilution | Candida albicans | 2.4 µg/mL |
*Note: MIC values for Roemerine are from an extract where it is a major component, not of the pure compound.
Signaling Pathways of Related Alkaloids
While the specific signaling pathways for rhoeadine are not extensively elucidated, studies on co-occurring alkaloids like protopine and roemerine provide insights into their mechanisms of action.
Protopine's Pro-Apoptotic and Anti-Inflammatory Signaling
Protopine has been shown to induce apoptosis in liver carcinoma cells through the intrinsic pathway.[1][2][3] This involves the generation of reactive oxygen species (ROS), which subsequently inhibits the PI3K/Akt signaling pathway, a key regulator of cell survival.[1][2][3] Furthermore, protopine exhibits anti-inflammatory effects by inhibiting the MAPK/IκB/NF-κB signaling pathway.[4]
Roemerine's Antifungal Mechanism
The antifungal activity of roemerine against Candida albicans is linked to the inhibition of the yeast-to-hyphae transition, a critical virulence factor.[5][6] This process is believed to be mediated through the cAMP pathway.[5][6]
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies. The following are detailed protocols for the key assays cited.
Cytotoxicity: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay
The cytotoxic activity of the isolated alkaloids was determined using the MTT assay.
1. Cell Culture:
-
Human cancer cell lines (e.g., HCT116, MCF7, HepG2, Huh-7) and non-cancerous cell lines (e.g., HaCaT) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
3. Compound Treatment:
-
The test compounds (e.g., rhoeadine analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well.
-
The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
5. Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Microbroth Dilution Technique
The minimum inhibitory concentration (MIC) of the alkaloid extracts was determined using a microbroth dilution technique.
1. Preparation of Inoculum:
-
Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The inocula are prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 × 10⁵ cfu/mL for bacteria and 0.5 × 10³ to 2.5 × 10³ cfu/mL for yeast in the test wells.
2. Serial Dilutions:
-
The plant extracts or isolated compounds are dissolved in a suitable solvent (e.g., DMSO) and serial two-fold dilutions are prepared in the appropriate broth medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
The prepared inocula are added to the wells containing the serially diluted compounds.
-
The plates are incubated at 35°C for 18–20 hours for bacteria and for 46–50 hours for fungi.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
- 1. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protopine triggers apoptosis via the intrinsic pathway and regulation of ROS/PI3K/Akt signalling pathway in liver carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Activities of Roemerine against Candida albicans and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent Activities of Roemerine against Candida albicans and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DFT and Computational Modeling of Aminothiophene-Carbonitrile Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The aminothiophene-carbonitrile scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of recent findings from Density Functional Theory (DFT) and computational modeling studies on various aminothiophene-carbonitrile derivatives. By presenting key data in a structured format and outlining typical experimental and computational workflows, this document aims to facilitate further research and development of novel therapeutics based on this versatile molecular framework.
Computational and Experimental Data Comparison
The following tables summarize key computational and experimental data for several aminothiophene-carbonitrile derivatives, offering a comparative look at their structural and electronic properties. These parameters are crucial for understanding the reactivity, stability, and potential biological activity of these compounds.
Table 1: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Vibrational Mode | Experimental FT-IR[1] | Calculated (B3LYP/6-311++G(d,p))[1] |
| N-H Asymmetric Stretch | 3421 | 3425 |
| N-H Symmetric Stretch | 3319 | 3323 |
| C-H Stretch | 2937, 2854 | 2940, 2858 |
| C≡N Stretch | 2210 | 2212 |
| C=C Stretch | 1622 | 1625 |
| N-H Bending | 1585 | 1588 |
Table 2: Comparison of Optimized Geometrical Parameters for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Parameter | Experimental (X-ray)[2] | Calculated (B3LYP/6-311++G(d,p))[1][2] |
| Bond Lengths (Å) | ||
| C4–S12 | 1.743 | 1.7691 |
| C10–S12 | 1.728 | 1.7462 |
| C11–C20 | 1.417 | 1.4132 |
| C20≡N21 | 1.145 | 1.1598 |
| C5=C4 | 1.346 | 1.366 |
| Bond Angles (º) | ||
| C4–S12–C10 | 92.09 | 91.6901 |
| S12–C10–N13 | 121.26 | 121.6358 |
| C5–C11–C20 | 124.47 | 125.5452 |
Table 3: Calculated Electronic Properties of Selected Aminothiophene-Carbonitrile Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 2-amino-4-phenylthiophene-3-carbonitrile (A1)[3] | M06-2x/6-311++G(d,p) | -6.21 | -1.54 | 4.67 |
| 2-amino-4-(p-chlorophenyl)thiophene-3-carbonitrile (A2)[3] | M06-2x/6-311++G(d,p) | -6.32 | -1.71 | 4.61 |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[1] | B3LYP/6-311++G(d,p) | -5.67 | -1.13 | 4.54 |
Experimental and Computational Protocols
A thorough understanding of the methodologies employed in the synthesis and analysis of aminothiophene-carbonitrile derivatives is essential for reproducing and building upon existing research.
Synthesis
The synthesis of 2-aminothiophene-3-carbonitrile derivatives is often achieved through the Gewald reaction.[4] A typical procedure involves the reaction of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst (like triethylamine or diethylamine) in a suitable solvent (e.g., ethanol).[5][6] The reaction mixture is typically refluxed for several hours.[5]
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectra are recorded to identify the characteristic functional groups present in the synthesized compounds.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the derivatives.[3][5]
Computational Details
Density Functional Theory (DFT) calculations are a powerful tool for investigating the structural and electronic properties of these molecules. A common computational approach is as follows:
-
Geometry Optimization : The molecular geometry is optimized using a specific DFT functional, such as B3LYP or M06-2x, with a suitable basis set, for instance, 6-311++G(d,p).[1][3]
-
Vibrational Frequency Analysis : Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the assignment of experimental IR and Raman bands.[1]
-
Electronic Property Calculation : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a key indicator of chemical reactivity and stability.[3]
-
Natural Bond Orbital (NBO) Analysis : NBO analysis is often performed to investigate intramolecular charge transfer and hyperconjugative interactions.[3]
-
Molecular Docking : To explore the potential biological activity, molecular docking studies are conducted to predict the binding affinity and mode of interaction of the aminothiophene-carbonitrile derivatives with specific protein targets.[3]
Visualizing Workflows and Pathways
Computational Drug Discovery Workflow
The following diagram illustrates a typical computational workflow for the design and evaluation of aminothiophene-carbonitrile derivatives as potential drug candidates.
Putative Anticancer Signaling Pathway
Aminothiophene derivatives have been shown to exhibit anticancer properties through various mechanisms.[7] The diagram below depicts a hypothetical signaling pathway illustrating how these compounds might induce apoptosis and cell cycle arrest in cancer cells.
Concluding Remarks
The computational modeling of aminothiophene-carbonitrile derivatives, particularly through DFT methods, provides invaluable insights into their structure-activity relationships. The data presented in this guide, compiled from various studies, underscores the strong correlation between theoretical calculations and experimental findings. The outlined workflows and potential mechanisms of action offer a framework for future investigations. As research continues to uncover the therapeutic potential of this class of compounds, the synergy between computational and experimental approaches will be paramount in accelerating the discovery of novel and effective drug candidates.
References
- 1. Antiproliferative activity and mode of action analysis of novel amino and amido substituted phenantrene and naphtho[2,1-b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking Studies of 2-Amino-3-cyanothiophene Derivatives
For researchers, scientists, and drug development professionals, 2-amino-3-cyanothiophene derivatives represent a promising scaffold in the quest for novel therapeutic agents. Their versatile structure has been the subject of numerous molecular docking studies, revealing potent inhibitory activity against a range of biological targets implicated in cancer, parasitic diseases, and other conditions. This guide provides an objective comparison of their performance against various targets, supported by experimental data and detailed methodologies.
The convergence of computational modeling and experimental validation is a cornerstone of modern drug discovery.[1] For 2-amino-3-cyanothiophene derivatives, molecular docking has been instrumental in predicting their binding affinities and modes of interaction with key biological targets. These in silico predictions, when rigorously validated through experimental assays, provide a powerful tool for lead optimization and rational drug design.[1]
Performance Against Key Biological Targets: A Data-Driven Comparison
The therapeutic potential of 2-amino-3-cyanothiophene derivatives has been explored against a variety of biological targets. The following tables summarize the quantitative data from several key studies, offering a comparative overview of their efficacy.
Anticancer Activity
2-amino-3-cyanothiophene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.
Table 1: Cytotoxic Activity of 2-Amino-3-cyanothiophene Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound IIIb | MCF-7 (Breast) | Not specified, but described as potent | [2] |
| Compound IIIc | MCF-7 (Breast) & HCT 116 (Colon) | Not specified, but described as potent | [2] |
| Compound 6f | Osteosarcoma cells | Not specified, but described as potent | [3][4] |
| Compound 8e | Various cancer cell lines | Growth inhibition at 0.411 to 2.8 µM | [5] |
| Compound 5 | MCF-7 (Breast) & HepG-2 (Liver) | Higher cytotoxic effects than reference | [6] |
| Compound 8 | MCF-7 (Breast) & HepG-2 (Liver) | Higher cytotoxic effects than reference | [6] |
| Thiophene derivatives | HeLa (Cervical) & PANC-1 (Pancreatic) | Antiproliferative potential comparable to or higher than doxorubicin | [7] |
Enzyme Inhibition
These derivatives have also been identified as potent inhibitors of specific enzymes involved in disease progression.
Table 2: Enzyme Inhibitory Activity of 2-Amino-3-cyanothiophene Derivatives
| Compound/Derivative | Target Enzyme | Binding Affinity (KD) / Inhibition Constant (Ki) | IC50 (µM) | Reference |
| Compound 6f | STAT3 SH2 domain | 0.46 µM (KD) | - | [3][4] |
| Compound 7d | Carbonic Anhydrase I (hCA I) | 2.84 µM (Ki) | - | [8] |
| Compound 7b | Carbonic Anhydrase II (hCA II) | 2.56 µM (Ki) | - | [8] |
| Compound 5 | FLT3 Kinase | Exhibited highest inhibitory activity | - | [6] |
Antileishmanial Activity
Several studies have highlighted the potential of 2-amino-3-cyanothiophene derivatives as novel agents against Leishmaniasis.
Table 3: Antileishmanial Activity of 2-Amino-3-cyanothiophene Derivatives
| Compound/Derivative | Leishmania Species | IC50 (µM) | Reference |
| TN8-7 | L. amazonensis (promastigotes) | 5.8 | [9] |
| TN6-1 | L. amazonensis (promastigotes) | 7.2 | [9] |
| TN7 | L. amazonensis (promastigotes) | 10.0 | [9] |
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the typical experimental protocols employed in the molecular docking and biological evaluation of 2-amino-3-cyanothiophene derivatives.
Molecular Docking Protocol
Molecular docking studies are crucial for predicting the binding interactions between a ligand (the 2-amino-3-cyanothiophene derivative) and a protein target.
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a protein data bank (e.g., PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the synthesized compounds are drawn and converted to 3D structures, followed by energy minimization.
-
Binding Site Identification: The active site of the protein is identified, often based on the location of a co-crystallized ligand or through computational prediction methods.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to place the ligand into the defined binding site in various conformations and orientations.
-
Scoring and Analysis: The binding affinity of each pose is estimated using a scoring function, typically reported in kcal/mol. The poses with the best scores are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the 2-amino-3-cyanothiophene derivatives for a specified period (e.g., 24 or 48 hours).[7]
-
MTT Addition: After incubation, an MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Enzyme Inhibition Assay
Enzyme inhibition assays are performed to determine the inhibitory potential of the compounds against a specific enzyme.
-
Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the 2-amino-3-cyanothiophene derivative.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the substrate. The reaction progress is monitored over time by measuring the change in absorbance or fluorescence.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined.
Visualizing the Science: Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. techscience.com [techscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Tale of Two Thiophenes: A Comparative Analysis of 3-Carbonitrile and 3-Carboxamide Analogs in the Fight Against Leishmaniasis
For researchers, scientists, and drug development professionals, the quest for novel antileishmanial agents is a pressing challenge. Thiophene derivatives have emerged as a promising class of compounds, and within this family, subtle structural modifications can significantly impact biological activity. This guide provides a detailed comparison of the antileishmanial activity of 3-carbonitrile versus 3-carboxamide thiophene analogs, supported by experimental data and detailed protocols.
A key study has shed light on the nuanced effects of substituting a carbonitrile group with a carboxamide at the C-3 position of the thiophene ring. The findings suggest that this modification can either maintain or, in specific structural contexts, enhance antileishmanial activity. For instance, in a series of 2-aminothiophenes, the replacement of a 3-carbonitrile with a 3-carboxamide in a specific analog resulted in the maintenance of its anti-promastigote activity against Leishmania amazonensis[1]. Specifically, the compound with the 3-carbonitrile (compound 17) exhibited an IC50 of 8.61 µM, while its 3-carboxamide counterpart (compound 19) showed a comparable IC50 of 9.35 µM[1].
However, the impact of this substitution appears to be highly dependent on the other substituents on the thiophene ring. Positive pharmacomodulation, or an improvement in biological activity, was observed for the 3-carboxamide analogs only when a N-Boc-piperidinyl moiety was present at both the C-4 and C-5 positions of the 2-aminothiophene core[1]. This highlights the importance of considering the entire molecular scaffold when evaluating structure-activity relationships.
Quantitative Comparison of Antileishmanial Activity
The following table summarizes the in vitro antileishmanial activity and cytotoxicity of selected 3-carbonitrile and 3-carboxamide thiophene analogs against Leishmania amazonensis.
| Compound ID | Functional Group at C-3 | Other Key Substituents | Anti-promastigote IC50 (µM) | Anti-amastigote IC50 (µM) | Cytotoxicity CC50 (µM) on Macrophages | Selectivity Index (SI) |
| 17 | 3-Carbonitrile | N-Boc-piperidinyl at C-4 and C-5 | 8.61 | Not Reported | >200 | >23.2 |
| 19 | 3-Carboxamide | N-Boc-piperidinyl at C-4 and C-5 | 9.35 | 15.82 | >200 | >21.4 |
Data sourced from a study by Félix et al.[1]. The Selectivity Index (SI) is calculated as CC50 / IC50 for the amastigote form where available, otherwise for the promastigote form.
Experimental Protocols
The evaluation of the antileishmanial activity of these thiophene analogs involved a series of standardized in vitro assays.
Antipromastigote Activity Assay
This assay determines the effect of the compounds on the promastigote (the flagellated, motile form) of the Leishmania parasite.
Anti-amastigote Activity Assay
This assay assesses the efficacy of the compounds against the amastigote (the non-motile, intracellular form) of the parasite within host macrophages.
Cytotoxicity Assay
This assay is crucial to determine the selectivity of the compounds, ensuring they are toxic to the parasite but not to the host cells.
References
A Comparative Guide to Analytical Methods for Olanzapine Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The robust detection and quantification of impurities in pharmaceutical products are critical for ensuring drug safety and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of olanzapine impurities. The information presented herein is supported by a synthesis of data from validated analytical methods to assist researchers in selecting the most suitable technique for their specific needs.
Overview of Analytical Techniques
Olanzapine, an atypical antipsychotic, can contain various impurities stemming from its synthesis, degradation, or storage.[1] Regulatory bodies necessitate the identification and control of these impurities. The primary analytical methods employed for this purpose are HPLC, UPLC, and LC-MS, each offering distinct advantages in terms of speed, sensitivity, and selectivity.
High-Performance Liquid Chromatography (HPLC) is a well-established and cost-effective technique widely used for routine quality control of olanzapine in bulk drug and pharmaceutical formulations.[2] It offers reliable quantification and separation of impurities.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing smaller particle size columns (typically <2 µm), UPLC systems can operate at higher pressures, resulting in faster analysis times, improved resolution, and increased sensitivity.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[2] This technique is particularly valuable for the identification and quantification of impurities at trace levels, providing structural information based on the mass-to-charge ratio of the analytes.[2]
Comparison of Method Performance
The selection of an analytical method is often a trade-off between the required sensitivity, speed, and the cost of instrumentation. The following tables summarize the performance characteristics of various validated methods for olanzapine impurity detection, compiled from multiple studies.
Table 1: HPLC Method Performance for Olanzapine and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10–200 µg/mL[4] | 2-30 µg/mL[5] | 10-50 µg/mL[6] |
| Limit of Detection (LOD) | 3.0 µg/mL[4] | 0.20 µg/mL[7] | Not Reported |
| Limit of Quantification (LOQ) | 8.0 µg/mL[4] | Not Reported | Not Reported |
| Accuracy (% Recovery) | 97.7–102.3%[4] | 100.34%[7] | Not Reported |
| Precision (%RSD) | < 2%[4] | < 2%[5] | Low coefficient of variation[6] |
Table 2: UPLC and LC-MS Method Performance for Olanzapine and Impurity Analysis
| Parameter | UPLC Method 1 | LC-MS Method 1 | UPLC-MS/MS Method 1 |
| Linearity Range | 10-50 µg/mL[3] | 2-300 ng/mL[8] | 5-500 nM[9] |
| Limit of Detection (LOD) | Not Reported | 0.7 ng/mL[8] | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 2 ng/mL[8] | 0.5 nM[9] |
| Accuracy (% Recovery) | 98.2% to 100.9%[3] | 102.4%[8] | 84-95%[9] |
| Precision (%RSD) | < 1.5%[3] | < 7.55%[8] | ≤ 4.8%[9] |
Known Olanzapine Impurities
A thorough understanding of potential impurities is crucial for developing robust analytical methods. Common process-related and degradation impurities of olanzapine include:
-
Process-Related Impurities:
-
Degradation Impurities:
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections provide representative experimental protocols for HPLC, UPLC, and LC-MS analysis of olanzapine and its impurities.
RP-HPLC Method[11]
-
Column: Inertsil ODS 3V (4.6 mm x 250 mm; 5 µm particle size)
-
Mobile Phase: Gradient elution with 0.2 M ammonium acetate (pH 4.50) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detector: Photo Diode Array (PDA) at 254 nm
UPLC Method[3]
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer), acetonitrile, and methanol.
-
Flow Rate: 0.36 mL/min
-
Detector: PDA detector at 270 nm
-
Column Temperature: 27°C
-
Injection Volume: 1.0 µL
LC-MS/MS Method[9]
-
Sample Preparation: Protein precipitation of serum samples followed by filtration.
-
Column: HSST 3 (2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase: Gradient elution with acidic water and methanol.
-
Flow Rate: 0.5 mL/min
-
Detector: Tandem Mass Spectrometer (MS/MS) in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Monitored Transitions: For olanzapine: m/z 313.1 > 256.1 and 313.1 > 198.0.
Workflow and Logic Diagrams
Visual representations of experimental workflows and logical relationships can aid in understanding the analytical process.
Caption: General workflow for the analysis of olanzapine impurities.
References
- 1. Olanzapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. benchchem.com [benchchem.com]
- 3. sciensage.info [sciensage.info]
- 4. researchgate.net [researchgate.net]
- 5. bbrc.in [bbrc.in]
- 6. tsijournals.com [tsijournals.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. longdom.org [longdom.org]
- 9. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established laboratory safety standards.
Identified as an impurity of the medication Olanzapine, this compound (CAS Number: 138564-59-7) presents significant environmental hazards.[1][2] It is classified as very toxic to aquatic life with long-lasting effects.[1][3][4] Adherence to the following disposal procedures is mandatory to mitigate risks.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, impervious gloves, safety glasses, and a lab coat.[1] All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or fumes.
In the event of a spill, the area should be cleared of all personnel.[1] For minor spills, immediately clean the area using dry clean-up procedures to avoid generating dust.[1] The spilled material should be collected in a clean, dry, sealable, and properly labeled container.[1] For major spills, alert the appropriate emergency response team for your facility.[1]
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Hazard Statement | Precautionary Statement | Signal Word | Pictogram |
| Hazardous to the aquatic environment, acute hazard | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. | Warning | GHS09: Environmental Hazard |
| Hazardous to the aquatic environment, long-term hazard | H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. | Warning | GHS09: Environmental Hazard |
| - | - | P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation. | - | - |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container must be made of a material compatible with the chemical. Plastic containers are generally preferred for solid waste.[5]
-
The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be a secure, well-ventilated area away from general laboratory traffic and incompatible materials.
-
Ensure the container is kept closed at all times except when adding waste.[5]
-
-
Waste Disposal:
-
Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.[1]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile | 138564-59-7 [chemicalbook.com]
- 3. 5-Methyl-2-(2-nitroanilino)-3-thiophenecarbonitrile | 138564-59-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | C12H9N3O2S | CID 395460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. Adherence to these guidelines is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. While specific toxicity data is limited, the compound's structure, containing nitro and nitrile groups, suggests caution. It is classified as hazardous to the aquatic environment.[1][2] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option for providing a protective barrier against chemical contact.[3][4] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[5] Butyl gloves are also recommended for handling nitro-compounds.[6] |
| Body Protection | Laboratory Coat | A lab coat should be worn and kept fully buttoned to protect from potential splashes. |
| Respiratory Protection | Dust Respirator | Recommended when handling the solid compound to avoid generating dust, especially during spill cleanup.[1] |
Operational Plan for Safe Handling
A systematic workflow is essential when working with this compound to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
All handling of the solid chemical should ideally take place within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations in a well-ventilated area, preferably within a fume hood, to control any dust.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid direct contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
4. Storage:
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep containers securely sealed when not in use and protect them from physical damage.[1]
Spill Management and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed to ensure safety and environmental protection.
Spill Management Protocol:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate PPE, including a dust respirator.[1]
-
Contain the Spill: For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation.[1] Do not use air hoses for cleaning.[1]
-
Collect Waste: Place the spilled material and any contaminated cleaning supplies into a clean, dry, sealable, and labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Emergency Services: If the spill is large or enters drains or waterways, notify emergency services.[1]
Disposal Plan:
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Containers: Put residues in labeled plastic bags or other suitable containers for disposal.[1]
-
Regulations: All waste disposal must be conducted through an authorized hazardous or special waste collection point in accordance with local regulations.[1]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | C12H9N3O2S | CID 395460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
